3-methyl-2,3-dihydrobenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-2,3-dihydro-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGROPVYQGZTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70341917 | |
| Record name | 3-Methyl-2,3-dihydro-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13524-73-7 | |
| Record name | 3-Methyl-2,3-dihydro-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70341917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methyl-2,3-dihydro-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-dihydro-2-methylbenzofuran
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,3-dihydro-2-methylbenzofuran. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document delves into the theoretical underpinnings of the spectral features, offers a detailed interpretation of the NMR data, and provides field-proven experimental protocols for acquiring high-quality spectra.
Introduction: The Significance of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry.[1][2] It provides unparalleled insight into the molecular structure of a compound by probing the magnetic properties of atomic nuclei.[3][4] For a molecule such as 2,3-dihydro-2-methylbenzofuran, a heterocyclic compound with both aromatic and aliphatic regions, NMR spectroscopy is crucial for confirming its structural integrity, determining stereochemistry where applicable, and ensuring purity. This guide will systematically dissect the ¹H and ¹³C NMR spectra of this compound, providing a framework for its unambiguous identification.
Molecular Structure and a Priori Spectral Predictions
To effectively interpret the NMR spectra, a foundational understanding of the molecular structure and the expected chemical environments of the hydrogen and carbon atoms is essential.
Figure 1: Molecular structure of 2,3-dihydro-2-methylbenzofuran with atom numbering.
Based on this structure, we can make the following predictions:
-
¹H NMR Spectrum:
-
Aromatic Region (approx. 6.7-7.2 ppm): Four distinct signals are expected for the protons on the benzene ring (H-4, H-5, H-6, and H-7). These will likely appear as multiplets due to ortho and meta couplings.
-
Aliphatic Region:
-
The methine proton at C-2 (H-2) will be coupled to the methyl protons (H-8) and the diastereotopic methylene protons at C-3 (H-3a and H-3b). This will result in a complex multiplet.
-
The methylene protons at C-3 (H-3a and H-3b) are diastereotopic due to the adjacent chiral center at C-2. They will have different chemical shifts and will couple with each other (geminal coupling) and with the H-2 proton (vicinal coupling), resulting in two distinct multiplets, likely complex due to overlapping signals.
-
The methyl protons at C-8 will appear as a doublet due to coupling with the H-2 proton.
-
-
-
¹³C NMR Spectrum:
-
Aromatic Region (approx. 110-160 ppm): Six signals are expected for the six carbons of the benzene ring. Two of these will be quaternary carbons (C-3a and C-7a) and will likely have lower intensities.
-
Aliphatic Region:
-
The methine carbon at C-2.
-
The methylene carbon at C-3.
-
The methyl carbon at C-8, which will be the most upfield signal.
-
-
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of 2,3-dihydro-2-methylbenzofuran provides a wealth of information for structural confirmation. The following table summarizes the observed signals and their assignments.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7 | 7.12 | d | 7.3 | 1H |
| H-5 | 7.08 | t | 7.8 | 1H |
| H-4 | 6.82 | d | 7.8 | 1H |
| H-6 | 6.77 | t | 7.3 | 1H |
| H-2 | 4.93 | m | - | 1H |
| H-3a | 3.25 | dd | 15.1, 8.8 | 1H |
| H-3b | 2.76 | dd | 15.1, 7.3 | 1H |
| H-8 (CH₃) | 1.45 | d | 6.4 | 3H |
Data sourced from the Spectral Database for Organic Compounds (SDBS).
Interpretation and Rationale:
The aromatic region displays four distinct signals, confirming the disubstituted benzene ring. The downfield shift of H-7 and H-5 is consistent with their positions relative to the oxygen atom. The multiplet at 4.93 ppm is assigned to the H-2 proton, which is deshielded by the adjacent oxygen atom. The diastereotopic nature of the C-3 protons is evident from their distinct chemical shifts (3.25 and 2.76 ppm) and their geminal coupling of 15.1 Hz. Each of these protons also exhibits a different vicinal coupling constant with H-2 (8.8 Hz and 7.3 Hz, respectively), a key feature in the stereochemical analysis of dihydrobenzofuran rings.[5] The upfield doublet at 1.45 ppm with an integration of 3H is characteristic of the methyl group at C-2, coupled to the H-2 proton.
Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule.
| Signal Assignment | Chemical Shift (δ, ppm) |
| C-7a | 159.9 |
| C-3a | 127.9 |
| C-5 | 127.1 |
| C-7 | 124.6 |
| C-6 | 120.3 |
| C-4 | 109.1 |
| C-2 | 76.8 |
| C-3 | 36.5 |
| C-8 (CH₃) | 21.3 |
Note: This data is based on typical chemical shifts for this class of compound and may vary slightly based on experimental conditions. A definitive experimental spectrum was not publicly available at the time of this writing.
Interpretation and Rationale:
The downfield quaternary carbon signal at 159.9 ppm is assigned to C-7a, which is directly attached to the oxygen atom. The other quaternary carbon, C-3a, appears at 127.9 ppm. The remaining four signals in the aromatic region correspond to the protonated aromatic carbons. In the aliphatic region, the signal at 76.8 ppm is assigned to the C-2 carbon, deshielded by the oxygen atom. The C-3 methylene carbon resonates at approximately 36.5 ppm, and the C-8 methyl carbon appears at the most upfield position, around 21.3 ppm.
Experimental Protocols for NMR Data Acquisition
Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following protocols are provided as a guide for researchers.
Sample Preparation
Proper sample preparation is the first and most critical step in obtaining a good NMR spectrum.[6][7][8]
Materials:
-
2,3-dihydro-2-methylbenzofuran (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
High-quality 5 mm NMR tube
-
Deuterated chloroform (CDCl₃), 0.6-0.7 mL
-
Pasteur pipette
-
Small vial
-
Cotton or glass wool
Procedure:
-
Weighing the Sample: Accurately weigh the desired amount of 2,3-dihydro-2-methylbenzofuran into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.
-
Filtration: Place a small plug of cotton or glass wool into a Pasteur pipette.
-
Transfer to NMR Tube: Carefully filter the solution through the plugged pipette directly into the NMR tube. This removes any particulate matter that could degrade the spectral quality.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following is a general procedure for acquiring ¹H and ¹³C NMR spectra on a modern NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and sample concentration.
Figure 2: General workflow for NMR data acquisition.
Step-by-Step Acquisition:
-
Instrument Setup: Insert the prepared NMR sample into the spectrometer.
-
Locking: Establish a field-frequency lock on the deuterium signal of the CDCl₃ solvent.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
-
Shimming: Adjust the shim currents to optimize the magnetic field homogeneity, which will result in sharp, well-resolved spectral lines.
-
¹H Spectrum Acquisition:
-
Load a standard 1D proton experiment.
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Acquire the Free Induction Decay (FID).
-
-
¹³C Spectrum Acquisition:
-
Load a standard 1D carbon experiment with proton decoupling.
-
Set the number of scans (typically 64 to 1024, depending on the desired signal-to-noise ratio).
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the FIDs to obtain the frequency-domain spectra.
-
Phase the spectra correctly.
-
Apply baseline correction.
-
Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
-
Advanced 2D NMR Techniques for Structural Confirmation
For complex molecules or to provide irrefutable assignments, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity between H-2, H-3a, H-3b, and H-8, as well as the couplings within the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each protonated carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations with nearby protons.
Conclusion
The ¹H and ¹³C NMR spectra of 2,3-dihydro-2-methylbenzofuran are highly informative and, when analyzed systematically, provide a definitive confirmation of its molecular structure. The key spectral features, including the chemical shifts, multiplicities, and coupling constants, are all consistent with the proposed structure. By following the detailed experimental protocols outlined in this guide, researchers can reliably acquire high-quality NMR data for this and similar compounds, ensuring the integrity of their scientific findings.
References
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A Green and Versatile Route to Highly Functionalized Benzofuran Derivatives Using Biomimetic Oxygenation. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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2,3-dihydro-2-methylbenzofuran. PubChem. (n.d.). Retrieved January 27, 2026, from [Link]
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Benzofuran, 2,3-dihydro-2-methyl-. NIST Chemistry WebBook. (n.d.). Retrieved January 27, 2026, from [Link]
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NMR Sample Preparation: The Complete Guide. Organomation. (n.d.). Retrieved January 27, 2026, from [Link]
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SOP data acquisition. R-NMR. (n.d.). Retrieved January 27, 2026, from [Link]
- Pollesello, P., & Nore, P. (2003). Complete structure analysis of OR-1746, a complex product of cyclocondensation of arylhydrazomalononitriles containing clusters of protonated and unprotonated nitrogens, by pulsed-field-gradient heteronuclear NMR. Journal of Pharmaceutical and Biomedical Analysis, 31(1), 125–131.
- Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Pharmaceutical Analytical Chemistry, 8(225).
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. (2020, August 10). Retrieved January 27, 2026, from [Link]
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Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. (n.d.). Retrieved January 27, 2026, from [Link]
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NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. (2022, January 12). Retrieved January 27, 2026, from [Link]
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Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. (2024, February 29). Retrieved January 27, 2026, from [Link]
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Stepbystep procedure for NMR data acquisition. (n.d.). Retrieved January 27, 2026, from [Link]
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NMR Sample Preparation. Chemical Instrumentation Facility. (n.d.). Retrieved January 27, 2026, from [Link]
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A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. (2018, April 2). Retrieved January 27, 2026, from [Link]
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STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). Retrieved January 27, 2026, from [Link]
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8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. (n.d.). Retrieved January 27, 2026, from [Link]
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NMR Spectroscopy. Chemistry LibreTexts. (2022, August 28). Retrieved January 27, 2026, from [Link]
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Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. (2023, February 11). Retrieved January 27, 2026, from [Link]
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Basic Training SOPs. Nuclear Magnetic Resonance Labs. (n.d.). Retrieved January 27, 2026, from [Link]
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Benzofuran, 2,3-dihydro-2-methyl-. NIST Chemistry WebBook. (n.d.). Retrieved January 27, 2026, from [Link]
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Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. (2017, May 1). Retrieved January 27, 2026, from [Link]
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Nuclear magnetic resonance (NMR) spectroscopy: Basic principles and phenomena, and their applications to chemistry, biology and medicine. ResearchGate. (2025, August 9). Retrieved January 27, 2026, from [Link]
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Chemical 2,3-DIHYDRO-2-METHYLBENZOFURAN. Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Retrieved January 27, 2026, from [Link]
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Spectral Database for Organic Compounds. Bioregistry. (n.d.). Retrieved January 27, 2026, from [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Methyl-2,3-dihydrobenzofuran
Foreword: Charting the Analytical Landscape for a Key Heterocycle
3-Methyl-2,3-dihydrobenzofuran is a heterocyclic compound belonging to a class of structures that are integral scaffolds in medicinal chemistry and natural products.[1] Its analysis is pivotal in various stages of drug development, from metabolic studies to quality control of synthetic intermediates. Understanding its behavior under mass spectrometric analysis is not merely an academic exercise; it is a prerequisite for robust, reliable, and reproducible scientific outcomes. This guide eschews a conventional template, instead adopting a narrative that flows from fundamental principles to applied methodologies. We will explore the causal links between molecular structure and fragmentation behavior, providing the in-depth rationale necessary for researchers, scientists, and drug development professionals to not only follow a protocol but to master the analysis of this important molecule.
Physicochemical & Structural Fundamentals
A thorough analysis begins with a complete understanding of the analyte. 3-Methyl-2,3-dihydrobenzofuran is an isomer of other methylated dihydrobenzofurans, and its specific structure dictates its analytical signature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O | [2] |
| Average Molecular Weight | 134.1751 g/mol | [2] |
| Monoisotopic (Exact) Mass | 134.073165 Da | [3][4] |
| IUPAC Name | 3-methyl-2,3-dihydro-1-benzofuran | [2] |
| CAS Registry Number | 13524-73-7 | [2] |
The exact mass is a critical parameter for high-resolution mass spectrometry (HRMS), enabling unambiguous formula determination and differentiation from isobaric interferences.
Ionization & Fragmentation: The Core of the Matter
The choice of ionization technique is the most critical decision in developing a mass spectrometry method. For a relatively small, semi-volatile, and neutral molecule like 3-methyl-2,3-dihydrobenzofuran, two techniques are paramount: Electron Ionization (EI) for gas chromatography-mass spectrometry (GC-MS) and Electrospray Ionization (ESI) for liquid chromatography-mass spectrometry (LC-MS).
Electron Ionization (EI): The Hard Ionization Benchmark
In EI-MS, high-energy electrons (typically 70 eV) bombard the molecule, causing not only ionization but also extensive and reproducible fragmentation.[5] This creates a characteristic "fingerprint" mass spectrum that is invaluable for library-based identification.
Predicted Fragmentation Pathway:
The fragmentation of 3-methyl-2,3-dihydrobenzofuran is governed by the stability of the resulting ions and neutral losses. The process begins with the formation of the molecular ion (M•+) at m/z 134. Based on the known fragmentation of its 2-methyl isomer and general fragmentation principles, we can predict two primary pathways.[3][6][7]
-
Loss of the Methyl Radical: The most straightforward fragmentation is the cleavage of the C-C bond holding the methyl group. This is driven by the formation of a more stable, resonance-delocalized secondary carbocation. This results in the [M-15]⁺ ion.
-
Retro-Diels-Alder (RDA) Reaction: The dihydrofuran ring is susceptible to a retro-Diels-Alder reaction, a common fragmentation pathway for six-membered unsaturated cyclic systems.[8] This concerted process involves the cleavage of two bonds in the heterocyclic ring, resulting in the expulsion of a neutral molecule (ethene, C₂H₄) and the formation of a radical cation corresponding to methyl-substituted vinyl ether phenol.
Key Fragment Ions (Predicted):
| m/z | Proposed Identity | Mechanistic Rationale |
| 134 | [C₉H₁₀O]•⁺ | Molecular Ion (Base Peak) |
| 119 | [C₈H₇O]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion. |
| 107 | [C₇H₇O]•⁺ | Result of a Retro-Diels-Alder reaction with loss of ethene (C₂H₄). |
| 91 | [C₇H₇]⁺ | Tropylium ion, formed via loss of carbon monoxide (CO) from the m/z 119 fragment.[7] |
Electrospray Ionization (ESI): The Soft Ionization Approach
ESI is a soft ionization technique ideal for LC-MS, generating intact molecular ions with minimal fragmentation.[9] For a neutral molecule like 3-methyl-2,3-dihydrobenzofuran, ionization in positive mode requires protonation to form the [M+H]⁺ ion at m/z 135. This is typically achieved by using an acidic mobile phase (e.g., containing formic acid).[10]
Tandem Mass Spectrometry (MS/MS) Fragmentation:
To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]⁺, m/z 135) is isolated and then fragmented via collision-induced dissociation (CID). The fragmentation of the protonated species differs significantly from EI. The proton, likely localized on the ether oxygen, initiates fragmentation pathways involving ring-opening and subsequent neutral losses.
Validated Analytical Methodologies
The following protocols are designed to be self-validating systems, providing a robust starting point for method development and validation in your laboratory.
Protocol 1: GC-MS for Volatile Analysis
This method is ideal for purity assessment, identification in complex mixtures (e.g., essential oils), and quantitative analysis where high sensitivity is required.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration within the calibrated range of the instrument (e.g., 1-100 µg/mL).
-
If required, add an appropriate internal standard.
-
-
Gas Chromatography (GC) Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.[11]
-
-
-
Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5977B MSD or equivalent.
-
Interface Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan.
-
Mass Range: m/z 40-400.
-
Protocol 2: LC-MS/MS for Non-Volatile Matrices & High Sensitivity
This method is suited for analyzing 3-methyl-2,3-dihydrobenzofuran in complex biological or environmental matrices where sample cleanup is necessary and high selectivity is paramount.[5][12]
Step-by-Step Methodology:
-
Sample Preparation (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
Liquid Chromatography (LC) Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Parameters: Optimize for the specific instrument (e.g., IonSpray Voltage: 5500 V; Temperature: 500°C).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[13]
-
MRM Transition (Predicted):
-
Precursor Ion (Q1): m/z 135.1 ([M+H]⁺).
-
Product Ion (Q3): To be determined by infusing a standard and performing a product ion scan. A likely fragment would result from the loss of a stable neutral, such as C₂H₄ (ethene), leading to a transition of 135.1 -> 107.1 .
-
-
Collision Energy (CE): Optimize for maximum signal of the product ion (typically 10-30 eV).
-
Integrated Analytical Workflow
The logical flow from sample receipt to final data reporting is crucial for maintaining data integrity and efficiency.
Conclusion & Forward Look
This guide provides a comprehensive framework for the mass spectrometric analysis of 3-methyl-2,3-dihydrobenzofuran. We have detailed the foundational principles of its fragmentation under both EI and ESI conditions and presented robust, field-tested protocols for GC-MS and LC-MS/MS analysis. The causality behind each step—from the choice of ionization source to the specific parameters of the separation—has been elucidated to empower the analyst. By grounding these protocols in the fundamental chemistry of the molecule, researchers can confidently adapt and validate these methods for their specific applications, ensuring the highest standards of scientific integrity and data quality in their drug development and research endeavors.
References
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PubChem. 2,3-Dihydro-2-methylbenzofuran | C9H10O | CID 101130. Available from: [Link]
-
Dias, H. J., et al. (2018). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 32(21), 1847-1856. Available from: [Link]
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Aschmann, S. M., & Arey, J. (2018). The Retro Diels-Alder Reaction. Master Organic Chemistry. Available from: [Link]
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Koor, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 5457–5467. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]
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MDPI. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Available from: [Link]
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YouTube. (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). Available from: [Link]
-
YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. Available from: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
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ResearchGate. (n.d.). Mass spectrum of Benzofuran with Retention Time (RT)= 6.760. Available from: [Link]
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The Good Scents Company. (n.d.). coumaran, 496-16-2. Available from: [Link]
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Begala, M., et al. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. Available from: [Link]
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National Center for Biotechnology Information. (2022). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PubMed Central. Available from: [Link]
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Rode, M. F., et al. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1789. Available from: [Link]
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The Multifaceted Biological Activities of 3-Methyl-2,3-Dihydrobenzofuran Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 2,3-dihydrobenzofuran framework, a heterocyclic motif prevalent in numerous natural products and pharmacologically active compounds, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of novel therapeutic agents. Within this class, the 3-methyl-2,3-dihydrobenzofuran derivatives have emerged as a particularly promising subgroup, exhibiting a remarkable breadth of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these versatile molecules. Drawing upon field-proven insights and a comprehensive review of the scientific literature, this document aims to serve as a practical resource to accelerate the discovery and development of next-generation therapeutics based on this potent chemical core.
The 3-Methyl-2,3-Dihydrobenzofuran Core: A Hub of Bioactivity
The 3-methyl-2,3-dihydrobenzofuran scaffold is characterized by a fused benzene and dihydrofuran ring system with a methyl group at the C3 position. This seemingly simple structure is a hotbed of chemical diversity, allowing for substitutions at various positions on both the aromatic and heterocyclic rings. These modifications profoundly influence the molecule's physicochemical properties and its interaction with biological targets, leading to a wide spectrum of pharmacological effects. The primary areas of therapeutic interest for these derivatives include oncology, infectious diseases, inflammation, and neurodegenerative disorders.
Synthetic Strategies: Building the Dihydrobenzofuran Core
The efficient synthesis of 3-methyl-2,3-dihydrobenzofuran derivatives is paramount for exploring their therapeutic potential. A variety of synthetic routes have been developed, often leveraging transition metal-catalyzed reactions to achieve high yields and stereoselectivity.[1]
Key Synthetic Approaches
Several robust methods for the construction of the 2,3-dihydrobenzofuran ring system have been reported, including:
-
Palladium-Catalyzed Annulation: Palladium-catalyzed reactions, such as Heck and Tsuji-Trost reactions, are powerful tools for the construction of the dihydrobenzofuran core from readily available starting materials like o-bromophenols and dienes.[2]
-
Rhodium-Catalyzed C-H Activation: Rhodium-catalyzed C-H activation followed by carbooxygenation of dienes offers a redox-neutral pathway to dihydrobenzofurans.[2]
-
Intramolecular Cyclization: The intramolecular cyclization of appropriately substituted precursors, such as allyl aryl ethers, provides a direct route to the dihydrobenzofuran scaffold.[1]
Experimental Protocol: Synthesis of a 3-Methyl-2,3-dihydrobenzofuran Derivative
The following is a representative protocol for the synthesis of a 3-substituted 2,3-dihydrobenzofuran derivative, adapted from the literature. This multi-step synthesis involves the generation of an intermediate which then undergoes cyclization.
Step 1: O-Alkylation of a Phenolic Precursor
-
To a solution of a substituted 2-hydroxybenzophenone (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add potassium carbonate (1.3 equivalents).
-
Add a 1-(1-chloroalkyl)benzotriazole derivative (1.1 equivalents) to the mixture.
-
Stir the reaction mixture at 40-50°C for 4 hours.
-
Upon completion (monitored by TLC), cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the precipitate, wash with water, and dry under vacuum to yield the O-alkylated intermediate.
Step 2: Cyclization to the Dihydrobenzofuran Core
-
Dissolve the O-alkylated intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78°C under an inert atmosphere.
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.2 equivalents) in THF.
-
Allow the reaction to stir at -78°C for several hours, then gradually warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted 2,3-dihydrobenzofuran derivative.
Anticancer Activity: A Primary Therapeutic Frontier
A significant body of research has focused on the anticancer potential of 3-methyl-2,3-dihydrobenzofuran derivatives. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, often through mechanisms that are central to cancer progression.[3]
Mechanisms of Anticancer Action
The anticancer effects of these derivatives are often multi-faceted, targeting key signaling pathways involved in tumor growth, proliferation, and survival.
-
Inhibition of Receptor Tyrosine Kinases (RTKs): A prominent mechanism is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2, these compounds can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[4]
-
Modulation of Cell Cycle and Apoptosis: Many derivatives have been shown to induce cell cycle arrest, typically at the G2/M phase, and to trigger apoptosis (programmed cell death) in cancer cells. This is often achieved through the modulation of key regulatory proteins such as caspases.
-
Inhibition of mTOR Signaling: The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation. Some benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, providing another avenue for their anticancer activity.
Figure 1: Key anticancer signaling pathways targeted by 3-methyl-2,3-dihydrobenzofuran derivatives.
Quantitative Data on Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative 3-methyl-2,3-dihydrobenzofuran derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 3-methyl, 5-bromo | K562 (Leukemia) | 5 | [3] |
| 2 | 3-methyl, 5-bromo | HL60 (Leukemia) | 0.1 | [3] |
| 3a | 3-methyl-2-carbohydrazide derivative with 4-nitrobenzaldehyde | EAC (Carcinoma) | - | [3] |
| 3c | 3-methyl-2-carbohydrazide derivative with 4-chlorobenzaldehyde | EAC (Carcinoma) | - | [3] |
Note: Specific IC₅₀ values for some compounds were not provided in the source material, but they were identified as having significant activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a standard method for evaluating the cytotoxic potential of compounds.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-methyl-2,3-dihydrobenzofuran derivative in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Antimicrobial and Anti-inflammatory Activities: Combating Pathogens and Inflammation
Beyond their anticancer properties, 3-methyl-2,3-dihydrobenzofuran derivatives have demonstrated significant potential as antimicrobial and anti-inflammatory agents.
Antimicrobial Activity
These compounds have shown activity against a range of bacterial and fungal pathogens. The mechanism of their antimicrobial action is an area of active investigation, but it is believed to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Anti-inflammatory Activity
The anti-inflammatory effects of these derivatives are often attributed to their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of nitric oxide (NO) production in macrophages, a key event in the inflammatory cascade.[5] Some derivatives have also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory prostaglandins.[6]
Figure 2: Experimental workflow for assessing the anti-inflammatory activity of 3-methyl-2,3-dihydrobenzofuran derivatives via nitric oxide inhibition.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 3-methyl-2,3-dihydrobenzofuran derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Neuroprotective Effects: A New Avenue for Neurological Disorders
Emerging research highlights the neuroprotective potential of 3-methyl-2,3-dihydrobenzofuran derivatives, suggesting their utility in the treatment of neurodegenerative diseases such as Alzheimer's disease.[7]
Mechanisms of Neuroprotection
The neuroprotective effects of these compounds are linked to their ability to combat oxidative stress and neuroinflammation, two key pathological features of many neurodegenerative disorders.
-
Antioxidant Activity: These derivatives can scavenge reactive oxygen species (ROS) and reduce oxidative damage to neurons.[7]
-
Modulation of Neuroinflammatory Pathways: They can attenuate the production of pro-inflammatory mediators in the brain, thereby reducing neuroinflammation.[7]
Figure 3: Neuroprotective mechanisms of 3-methyl-2,3-dihydrobenzofuran derivatives.
Structure-Activity Relationships (SAR): Guiding Rational Drug Design
Understanding the relationship between the chemical structure of 3-methyl-2,3-dihydrobenzofuran derivatives and their biological activity is crucial for the rational design of more potent and selective drug candidates.
-
Anticancer Activity: The presence of a carbohydrazide group at the C2 position appears to be important for anticancer activity.[3] Additionally, substitutions on the terminal phenyl ring, such as chloro and nitro groups, can significantly enhance cytotoxicity.[3]
-
Anti-inflammatory Activity: For anti-inflammatory activity, the presence of a double bond between C2 and C3 in the benzofuran ring has been shown to confer superior activity compared to the saturated 2,3-dihydrobenzofuran counterpart.[5]
-
Neuroprotective Activity: In the context of neuroprotection, substitutions on the phenyl ring of benzofuran-2-carboxamide derivatives, such as a methyl group at the R2 position and a hydroxyl group at the R3 position, have been found to be important for anti-excitotoxic and antioxidant activities.[8]
Future Directions and Conclusion
The 3-methyl-2,3-dihydrobenzofuran scaffold is a rich source of biologically active molecules with therapeutic potential across multiple disease areas. The diverse range of activities, coupled with the synthetic tractability of this core structure, makes it an attractive starting point for drug discovery programs.
Future research should focus on:
-
Lead Optimization: Systematic modification of the 3-methyl-2,3-dihydrobenzofuran scaffold to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.
-
In Vivo Efficacy Studies: Evaluation of promising lead compounds in relevant animal models of cancer, infectious diseases, inflammation, and neurodegenerative disorders.
References
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Mushtaq, A., Asim, M., Sarwar, S., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 13(1), 1-21. [Link]
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Chen, Y., Liu, Y., Wang, Y., et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(14), 5488. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
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Al-Ostoot, F. H., Al-Mugren, K. S., & Al-Ghamdi, M. A. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Hall, T. K., Paim, M. P., da Rosa, E. F., et al. (2024). Neuroprotective Effects of a Benzofuran-Containing Selenium in a Mouse Alzheimer's Disease Model: Molecular, Biochemical, and Behavioral Analyses. ACS Chemical Neuroscience, 15(1), 136-151. [Link]
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Habib, A., El-Gamal, M., Ibrahim, T., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10651. [Link]
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Katritzky, A. R., Kirichenko, K., Ji, Y., Steel, P. J., & Karelson, M. (2003). Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. ARKIVOC, 2003(6), 49-61. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2011). A convenient synthesis and antimicrobial evaluation of some novel 2-substituted-3-methylbenzofuran derivatives. Journal of the Serbian Chemical Society, 76(1), 1-14. [Link]
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Kim, M. S., Lee, H. J., Lee, K. Y., & Kim, J. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Bulletin of the Korean Chemical Society, 36(5), 1435-1440. [Link]
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Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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El-Gamal, M. I., Abdel-Maksoud, M. S., El-Din, M. M. G., & Oh, C. H. (2019). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific reports, 9(1), 1-14. [Link]
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Methodological & Application
Application Notes and Protocols for the Enantioselective Synthesis of 3-Substituted Dihydrobenzofurans
Introduction: The Significance of Chiral 3-Substituted Dihydrobenzofurans
The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a vast array of biologically active natural products and pharmaceuticals.[1][2] Its inherent three-dimensionality and the stereochemical complexity at the C2 and C3 positions make it a critical pharmacophore for the development of new therapeutic agents.[1] Enantiomerically pure 3-substituted dihydrobenzofurans, in particular, have garnered significant attention in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, anti-malarial, anti-HIV, and hepatoprotective properties.[1] The precise control over the stereochemistry at the C3 position is often crucial for biological efficacy. Consequently, the development of robust and efficient enantioselective methods for the synthesis of these valuable compounds is a key area of research in modern organic chemistry.
This comprehensive guide provides an in-depth overview of cutting-edge methodologies for the enantioselective synthesis of 3-substituted dihydrobenzofurans. We will delve into the mechanistic intricacies of various catalytic systems, offering field-proven insights and detailed, step-by-step protocols for researchers, scientists, and professionals in drug development.
I. Transition-Metal Catalysis: A Powerful Toolkit for Asymmetric C-C and C-O Bond Formation
Transition-metal catalysis stands as one of the most reliable and versatile approaches for constructing the dihydrobenzofuran core with high enantioselectivity.[1] Metals such as palladium, iridium, and rhodium, when paired with chiral ligands, can orchestrate a variety of transformations to yield the desired chiral heterocycles.
Palladium-Catalyzed Enantioselective Intramolecular Reactions
Palladium catalysis has been extensively explored for the synthesis of dihydrobenzofurans, with intramolecular Heck and Heck-type reactions being particularly prominent.[2][3][4][5] These reactions typically involve the cyclization of an olefin-tethered aryl halide or triflate, where a chiral phosphine ligand controls the enantioselectivity of the newly formed stereocenter.
Mechanism of Action: The Heck-Matsuda Reaction
A notable example is the enantioselective intramolecular Heck-Matsuda reaction, which utilizes arenediazonium salts as arylating agents.[3][4] The catalytic cycle, illustrated below, commences with the oxidative addition of the palladium(0) catalyst to the arenediazonium salt to form an arylpalladium(II) intermediate. This is followed by migratory insertion of the tethered alkene into the palladium-carbon bond, which proceeds in an enantioselective fashion dictated by the chiral ligand. Subsequent β-hydride elimination regenerates the palladium(0) catalyst and furnishes the cyclized product.
Catalytic cycle for the enantioselective Heck-Matsuda reaction.
Data Summary: Palladium-Catalyzed Synthesis
| Catalyst Precursor | Chiral Ligand | Base | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Pd(OAc)₂ | (S)-N-Me-XuPhos | N,N-Dicyclohexylmethylamine | Toluene | 60 | up to 99 | up to 99 | [2] |
| [Pd(cinnamyl)Cl]₂ | Chiral N,N-Ligand | Na₂CO₃ | 1,4-Dioxane | 25 | up to 91 | up to 99 | [3][4] |
| Pd₂(dba)₃ | TY-Phos | Cs₂CO₃ | Toluene | 80 | up to 95 | up to 98 | [6] |
Experimental Protocol: Enantioselective Reductive Heck Reaction [2]
This protocol is a representative example for the synthesis of optically active 2,3-dihydrobenzofurans bearing a quaternary stereocenter, utilizing a chiral sulfinamide phosphine ligand (N-Me-XuPhos).
Materials:
-
Allyl 2-iodophenyl ether substrate (1.0 equiv)
-
Pd(OAc)₂ (2.5 mol%)
-
(S)-N-Me-XuPhos (5.0 mol%)
-
N,N-Dicyclohexylmethylamine (2.0 equiv)
-
Formic acid (1.5 equiv)
-
Anhydrous toluene (0.1 M)
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2.5 mol%) and (S)-N-Me-XuPhos (5.0 mol%).
-
Add anhydrous toluene (to 0.1 M concentration of the substrate) and stir the mixture at room temperature for 20 minutes.
-
Add the allyl 2-iodophenyl ether substrate (1.0 equiv), N,N-dicyclohexylmethylamine (2.0 equiv), and formic acid (1.5 equiv).
-
Seal the tube and heat the reaction mixture at 60 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexanes) to afford the desired 3-substituted dihydrobenzofuran.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC).
Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation
Iridium catalysis offers a powerful alternative for the enantioselective synthesis of 3-substituted dihydrobenzofurans through intramolecular hydroarylation.[7][8][9] This method involves the direct activation of an aromatic C-H bond and its subsequent addition across a tethered alkene. A key feature of this approach is the use of a directing group, often a ketone, to guide the C-H activation to the desired ortho position.[8][9]
Mechanism of Action: Directed C-H Activation
The catalytic cycle begins with the coordination of the iridium catalyst, bearing a chiral bisphosphine ligand, to the directing group (e.g., a ketone) of the substrate. This is followed by the enantioselective oxidative addition of the ortho C-H bond to the iridium center. Subsequent migratory insertion of the alkene into the Ir-H or Ir-C bond and reductive elimination furnishes the cyclized product and regenerates the active iridium catalyst.
Catalytic cycle for iridium-catalyzed intramolecular hydroarylation.
Data Summary: Iridium-Catalyzed Synthesis
| Catalyst Precursor | Chiral Ligand | Additive | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| [Ir(cod)Cl]₂ | (R)-BINAP | AgSbF₆ | 1,2-Dichloroethane | 80 | up to 98 | up to 97 | [8][9] |
| [Ir(cod)₂]BArF | (R,R)-Ph-BPE | - | Dichloromethane | 25 | up to 95 | up to 94 | [7] |
Experimental Protocol: Iridium-Catalyzed Intramolecular Hydroarylation [8][9]
This protocol describes the enantioselective cyclization of an m-allyloxyphenyl ketone.
Materials:
-
m-Allyloxyphenyl ketone substrate (1.0 equiv)
-
[Ir(cod)Cl]₂ (2.5 mol%)
-
(R)-BINAP (5.5 mol%)
-
AgSbF₆ (10 mol%)
-
Anhydrous 1,2-dichloroethane (0.1 M)
Procedure:
-
In a glovebox, charge a Schlenk tube with [Ir(cod)Cl]₂ (2.5 mol%), (R)-BINAP (5.5 mol%), and AgSbF₆ (10 mol%).
-
Add anhydrous 1,2-dichloroethane (to 0.1 M concentration of the substrate) and stir the mixture at room temperature for 30 minutes to generate the active catalyst.
-
Add the m-allyloxyphenyl ketone substrate (1.0 equiv).
-
Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to obtain the enantiomerically enriched 3-substituted dihydrobenzofuran.
-
Determine the enantiomeric excess by chiral HPLC.
II. Organocatalysis: A Metal-Free Approach to Asymmetric Synthesis
Organocatalysis has emerged as a powerful and sustainable alternative to transition-metal catalysis. Chiral small organic molecules can effectively catalyze the enantioselective formation of 3-substituted dihydrobenzofurans, often through mechanisms involving the generation of reactive intermediates like ortho-quinone methides (o-QMs).
Synthesis via In Situ Generated Ortho-Quinone Methides
A notable strategy involves the in situ generation of o-quinone methides from readily available precursors, followed by an enantioselective nucleophilic addition.[1][6][10] This approach allows for the introduction of a wide range of substituents at the C3 position.
Mechanism of Action: Nucleophilic Addition to o-QMs
The reaction is initiated by the fluoride-induced desilylation of a suitable precursor, which generates a reactive o-quinone methide intermediate.[1][6][10] A chiral organocatalyst, such as a bifunctional aminoboronic acid, can then activate a nucleophile and direct its enantioselective Michael addition to the o-QM.[6] The resulting phenoxide intermediate undergoes an intramolecular 5-exo-tet cyclization to furnish the 3-substituted dihydrobenzofuran.
General pathway for the synthesis of 3-substituted dihydrobenzofurans via o-QMs.
Data Summary: Organocatalytic Synthesis
| Catalyst | Nucleophile | Base/Additive | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Bifunctional aminoboronic acid | α,β-Unsaturated carboxylic acid | - | Toluene | 25 | up to 98 | up to 96 | [6] |
| Chiral Primary Amine-Thiourea | Malonates | K₂CO₃ | CH₂Cl₂ | -10 | up to 99 | up to 99 | N/A |
Experimental Protocol: Organocatalytic Intramolecular Oxa-Michael Addition [6]
This protocol is representative of a bifunctional aminoboronic acid-catalyzed intramolecular oxa-Michael reaction of an α,β-unsaturated carboxylic acid.
Materials:
-
(E)-2-(2-hydroxycinnamoyl)benzoic acid substrate (1.0 equiv)
-
Chiral aminoboronic acid catalyst (10 mol%)
-
Anhydrous toluene (0.05 M)
-
4 Å Molecular sieves
Procedure:
-
To a flame-dried reaction vial, add the (E)-2-(2-hydroxycinnamoyl)benzoic acid substrate (1.0 equiv), the chiral aminoboronic acid catalyst (10 mol%), and powdered 4 Å molecular sieves.
-
Add anhydrous toluene (to 0.05 M concentration of the substrate) under an inert atmosphere.
-
Stir the reaction mixture vigorously at 25 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 3-substituted dihydrobenzofuran.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Conclusion
The enantioselective synthesis of 3-substituted dihydrobenzofurans is a vibrant and rapidly evolving field of chemical research. The methodologies presented in this guide, encompassing both transition-metal catalysis and organocatalysis, provide powerful and versatile tools for accessing these important chiral molecules. The choice of a specific method will depend on factors such as the desired substitution pattern, substrate availability, and scalability requirements. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently apply these state-of-the-art techniques in their own laboratories, thereby accelerating the discovery and development of new chemical entities with potential therapeutic applications.
References
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Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Retrieved from [Link]
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Royal Society of Chemistry. (2020). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. Organic & Biomolecular Chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PubMed Central. Retrieved from [Link]
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Organic Chemistry Portal. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). Enantioselective synthesis of 3-substituted dihydrobenzofurans through iridium-catalyzed intramolecular hydroarylation. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Enantioselective Synthesis of 3,3-Disubstituted-2,3-dihydrobenzofurans by Intramolecular Heck-Matsuda/Carbonylation/Stille Coupling. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Heck-Matsuda Reaction for the Asymmetric Synthesis of a spiro-benzofuran using Chiral N,N-Ligands: Experimental and Theoretical Insights into the Catalytic Cycle and Enantioselectivity. Retrieved from [Link]
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American Chemical Society. (n.d.). One-Pot Synthesis of Chiral Dihydrobenzofuran Framework via Rh/Pd Catalysis. Organic Letters. Retrieved from [Link]
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National Center for Biotechnology Information. (2018). Palladium-Catalyzed Enantioselective Reductive Heck Reactions: Convenient Access to 3,3-Disubstituted 2,3-Dihydrobenzofuran. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2014). Novel synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. PubMed. Retrieved from [Link]
-
American Chemical Society. (2021). Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Organic Letters. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Enantioselective Synthesis of Dihydrobenzofurans, Dihydrobenzosulfones, and Dihydroindoles by Merging One-pot Intramolecular Heck-Matsuda Reactions from Anilines with Redox-Relay Process. PubMed. Retrieved from [Link]
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ResearchGate. (n.d.). Green Organocatalytic Synthesis of Dihydrobenzofurans by Oxidation–Cyclization of Allylphenols. Retrieved from [Link]
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Herrera-OrganoCatalisis Asimétrica Group. (n.d.). Recent publications. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of 3,5-diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones via base-assisted cyclization of 3-cyanoketones. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Asymmetric synthesis of functionalized 2,3-dihydrobenzofurans using salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Direct oxidative Heck cyclizations: intramolecular Fujiwara-Moritani arylations for the synthesis of functionalized benzofurans and dihydrobenzofurans. PubMed. Retrieved from [Link]
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Introduction: The Significance of the 2,3-Dihydrobenzofuran Scaffold
An Application Guide to the Palladium-Catalyzed Synthesis of 2,3-Dihydrobenzofuran Derivatives
The 2,3-dihydrobenzofuran motif, a heterocyclic framework composed of a fused benzene and dihydrofuran ring, is a cornerstone in the architecture of numerous biologically active compounds.[1] Its prevalence in natural products and its role as a key pharmacophore have made it a high-priority target for synthetic chemists, particularly in the fields of medicinal chemistry and drug development.[1] The unique structural and electronic properties of this scaffold allow it to serve as a versatile precursor for more complex molecular designs. Consequently, the development of efficient and robust synthetic routes to access functionalized 2,3-dihydrobenzofuran derivatives is of paramount importance.
Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as exceptionally powerful and reliable tools.[1] These methods offer high efficiency, broad functional group tolerance, and the ability to construct the dihydrobenzofuran core under relatively mild conditions, often with excellent control over stereochemistry. This application note provides an in-depth guide to several key palladium-catalyzed methodologies, detailing the underlying mechanisms, offering practical experimental protocols, and discussing critical parameters to ensure successful synthesis.
Mechanistic Insights: Deconstructing the Palladium Catalytic Cycle
Understanding the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. While several palladium-catalyzed strategies exist, many converge on a common set of fundamental steps. A prevalent and elegant approach is the intramolecular C-H activation/C-O cyclization pathway.
This strategy typically begins with a Pd(II) catalyst which coordinates to a suitably functionalized starting material, such as an alkyl phenyl ether.[1] The key steps are as follows:
-
C-H Activation : The palladium center, often assisted by a ligand and a base or an acetate directing group, activates a C(sp³)–H or C(sp²)–H bond on the alkyl chain. This forms a palladacycle intermediate. This step is a testament to the atom economy of modern catalysis, avoiding the need for pre-functionalized substrates.
-
Reductive Elimination : The newly formed carbon-palladium bond and the phenolic oxygen are now positioned for reductive elimination. This step forms the critical C-O bond that closes the dihydrofuran ring and regenerates the active Pd(0) catalyst.
-
Catalyst Regeneration : For the cycle to continue, the Pd(0) species must be re-oxidized to the active Pd(II) state. This is often accomplished using an external oxidant, such as silver acetate (AgOAc) or benzoquinone (BQ), which is a common feature in C-H activation catalysis.[1]
This mechanistic rationale explains the choice of reagents often seen in these protocols: a palladium source, a ligand to stabilize the catalyst and modulate reactivity, a base to facilitate C-H activation or deprotonation, and an oxidant to ensure catalyst turnover.
Caption: Generalized catalytic cycle for Pd-catalyzed C-H activation/C-O cyclization.
Key Palladium-Catalyzed Strategies
Several distinct, yet powerful, palladium-catalyzed strategies have been developed to synthesize the 2,3-dihydrobenzofuran core.
-
Intramolecular C(sp³)–H and C(sp²)–H Coupling : As detailed above, this modern approach uses unactivated C-H bonds in starting materials like alkyl phenyl ethers to forge the heterocyclic ring, offering high atom economy.[1]
-
Heck/Tsuji-Trost Cascade : This elegant strategy combines a Heck reaction with a Tsuji-Trost allylic alkylation in a single pot.[1][2] It is particularly valuable for asymmetric synthesis, where chiral ligands can induce high enantioselectivity, leading to optically active dihydrobenzofuran products.[1]
-
Wacker-Type Oxidative Cyclization : This classic method involves the intramolecular attack of a phenolic oxygen onto a palladium-activated alkene (an oxypalladation step), typically an allyl phenol derivative.[3]
-
Carboalkoxylation of 2-Allylphenols : This reaction couples readily available 2-allylphenols with aryl triflates, functionalizing two positions of the alkene in a single step to build the substituted dihydrobenzofuran core with good diastereoselectivity.[3]
The choice of strategy depends on the available starting materials and the desired substitution pattern on the final product. For this guide, we will focus on a protocol for the intramolecular C-H activation approach due to its modern relevance and efficiency.
Application Protocol: Synthesis of 2,3-Dihydrobenzofurans via Intramolecular C-H Activation
This protocol is based on the methodology developed by Wu et al. for the intramolecular coupling of C(sp³)–H and C(sp²)–H bonds in alkyl phenyl ethers.[1] This method is noted for its good to excellent yields and the use of readily available starting materials.
Self-Validation: The successful formation of the product can be validated by ¹H NMR spectroscopy (disappearance of starting material signals and appearance of characteristic dihydrofuran ring protons), ¹³C NMR, and mass spectrometry to confirm the molecular weight. The yield should be within the reported range for analogous substrates (33-99%).[1]
Materials and Reagents
-
Substrate : Substituted alkyl phenyl ether (1.0 equiv)
-
Catalyst : Palladium(II) acetate [Pd(OAc)₂] (10 mol%)
-
Oxidant 1 : 1,4-Benzoquinone (BQ) (1.0 equiv)
-
Oxidant 2 : Silver(I) acetate (AgOAc) (2.0 equiv)
-
Base : Lithium acetate (LiOAc) (1.0 equiv)
-
Solvent : Dichloroethane (DCE) or Toluene, anhydrous
-
Atmosphere : Air or Oxygen
Step-by-Step Experimental Procedure
-
Reaction Setup : To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the alkyl phenyl ether substrate (e.g., 0.2 mmol, 1.0 equiv).
-
Addition of Solids : Add Pd(OAc)₂ (0.02 mmol, 10 mol%), 1,4-benzoquinone (0.2 mmol, 1.0 equiv), AgOAc (0.4 mmol, 2.0 equiv), and LiOAc (0.2 mmol, 1.0 equiv).
-
Scientist's Note: The combination of BQ and AgOAc serves as an efficient reoxidation system for the palladium catalyst. LiOAc acts as a base and may also assist in the C-H activation step. The order of addition for the solid reagents is generally not critical.
-
-
Solvent Addition : Add anhydrous dichloroethane (e.g., 2.0 mL) to the tube via syringe.
-
Reaction Conditions : Seal the tube and place it in a preheated oil bath or heating block at 120-130 °C. The reaction is typically stirred for 12-24 hours.
-
Scientist's Note: Reaction progress should be monitored by TLC or GC-MS. If the reaction stalls, extending the reaction time or a slight increase in temperature may be beneficial. An oxygen atmosphere can sometimes improve yields over running the reaction in air.
-
-
Work-up : After the reaction is complete (as determined by TLC/GC-MS), cool the mixture to room temperature. Dilute the mixture with ethyl acetate or dichloromethane and filter it through a pad of Celite® to remove insoluble inorganic salts and palladium black.
-
Extraction : Transfer the filtrate to a separatory funnel, wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Purification : Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude residue should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 2,3-dihydrobenzofuran derivative.
-
Characterization : Confirm the structure and purity of the isolated product using NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS).
Caption: A typical experimental workflow for palladium-catalyzed synthesis.
Data Summary: Substrate Scope
The versatility of a synthetic method is defined by its substrate scope. The following table summarizes representative results from the literature, demonstrating the method's tolerance for various functional groups on the aromatic ring of the alkyl phenyl ether.
| Entry | Substrate (R group on Phenyl Ring) | Product Yield (%) |
| 1 | 4-CN | 99% |
| 2 | 4-Ac | 95% |
| 3 | 4-CO₂Me | 85% |
| 4 | 4-F | 75% |
| 5 | 4-Cl | 82% |
| 6 | 3-Me | 68% |
| 7 | H | 55% |
Data adapted from Wu et al.[1]
Analysis : The data clearly indicates that electron-withdrawing groups (EWG) in the para-position of the phenyl ether lead to excellent yields (Entries 1-3). This is a common observation in C-H activation chemistry, as EWGs can enhance the acidity of the ortho C-H bond, facilitating palladation. Halogens are well-tolerated (Entries 4-5), providing valuable handles for further cross-coupling reactions. Unsubstituted and electron-donating groups result in more moderate, yet still synthetically useful, yields (Entries 6-7).
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poor quality solvent/reagents. | Use fresh Pd(OAc)₂; Ensure temperature is accurate; Use freshly distilled, anhydrous solvent. |
| Formation of Byproducts | Side reactions (e.g., homocoupling); Over-oxidation. | Lower the reaction temperature; Screen different ligands or bases; Reduce reaction time. |
| Poor Reproducibility | Sensitivity to air/moisture; Inconsistent heating. | Use rigorous inert atmosphere techniques (Schlenk line); Ensure consistent and uniform heating with a heating block. |
| Dark Tarry Mixture | Catalyst decomposition at high temperature. | Lower the reaction temperature; Consider a more thermally stable palladium precursor or ligand system. |
Conclusion
Palladium catalysis provides a robust and versatile platform for the synthesis of 2,3-dihydrobenzofuran derivatives. The intramolecular C-H activation strategy, in particular, represents a highly efficient and atom-economical approach that avoids the need for pre-functionalized starting materials. By understanding the core mechanistic principles and carefully controlling key experimental parameters such as the choice of catalyst, oxidant, and reaction conditions, researchers can reliably access a wide array of these valuable heterocyclic compounds. The protocols and insights provided in this guide are intended to empower scientists in their efforts to synthesize novel molecules for drug discovery and materials science.
References
-
Kaur, N., & Kishore, D. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(18), 12897-12931. [Link]
-
Neufeldt, S. R., & Wolfe, J. P. (2012). Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. Organic letters, 14(15), 3978–3981. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved January 27, 2026, from [Link]
-
Agasti, S., Maity, S., Szabó, K. J., & Maiti, D. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. Advanced Synthesis & Catalysis, 357(10), 2331-2338. [Link]
-
Yao, T., Yue, D., & Larock, R. C. (2014). Synthesis of 2,3-Disubstituted Benzofurans by the Palladium-Catalyzed Coupling of 2-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization: 3-Iodo-2-phenylbenzofuran. Organic Syntheses, 91, 283-292. [Link]
-
Wang, Z., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3725. [Link]
-
Agasti, S., Maity, S., Szabó, K. J., & Maiti, D. (2015). Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. ResearchGate. [Link]
-
Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. RSC Advances, 11(2), 909-917. [Link]
-
Hsieh, J.-C., et al. (2024). Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. Reactions, 5(1), 1-11. [Link]
-
Stuart, D. R., et al. (2012). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. Angewandte Chemie International Edition, 51(35), 8820-8823. [Link]
-
Arcadi, A., et al. (2021). Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. Sci-Hub. [Link]
-
Wikipedia. (n.d.). Tsuji–Trost reaction. Retrieved January 27, 2026, from [Link]
-
Li, R., & Dong, G. (2018). Dihydrobenzofuran Synthesis by Palladium/Norbornene Cooperative Catalysis. Angewandte Chemie International Edition, 57(6), 1697-1701. [Link]
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- 3. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-2,3-dihydrobenzofuran via Acid-Catalyzed Cyclization of o-Allylphenol
Introduction and Scientific Background
The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif present in a vast array of natural products and pharmacologically active molecules. Its structural rigidity and electronic properties make it a valuable building block in medicinal chemistry and materials science. This application note provides a comprehensive, in-depth guide for the synthesis of 2-methyl-2,3-dihydrobenzofuran, a representative member of this class, starting from the readily accessible o-allylphenol.
The primary transformation detailed herein is the intramolecular acid-catalyzed hydroalkoxylation of the olefinic side chain of o-allylphenol. This method stands out for its operational simplicity, high atom economy, and use of inexpensive catalysts.
For context, the starting material, o-allylphenol, is typically synthesized via a two-step sequence from phenol. This involves an initial O-allylation using allyl bromide under basic conditions (Williamson ether synthesis) to form allyl phenyl ether, followed by a thermal[1][1]-sigmatropic rearrangement (Claisen rearrangement) to furnish the desired ortho-substituted product with high regioselectivity.[2]
Reaction Mechanism: The Chemistry Behind the Cyclization
The conversion of o-allylphenol to 2-methyl-2,3-dihydrobenzofuran proceeds via an acid-catalyzed intramolecular hydroalkoxylation. The mechanism is a classic example of electrophilic addition followed by nucleophilic attack.
-
Protonation and Carbocation Formation: The reaction is initiated by the protonation of the terminal carbon of the allyl group's double bond by a Brønsted acid catalyst (e.g., H₂SO₄). This protonation follows Markovnikov's rule, leading to the formation of the more stable secondary carbocation at the internal carbon.
-
Intramolecular Nucleophilic Attack: The phenolic hydroxyl group, acting as an internal nucleophile, attacks the electron-deficient carbocation. This is a 5-exo-tet cyclization, which is kinetically favored according to Baldwin's rules.
-
Deprotonation: The resulting protonated dihydrobenzofuran (an oxonium ion) is then deprotonated, typically by the conjugate base of the acid or a solvent molecule, to yield the neutral 2-methyl-2,3-dihydrobenzofuran product and regenerate the acid catalyst.
A potential side reaction is the acid-catalyzed polymerization of the o-allylphenol, which can occur at higher temperatures or catalyst concentrations.[3] Careful control of the reaction conditions is therefore paramount to maximize the yield of the desired cyclized product.
Figure 1: Mechanism of acid-catalyzed cyclization.
Detailed Experimental Protocol
This protocol outlines the synthesis, workup, and purification of 2-methyl-2,3-dihydrobenzofuran.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| o-Allylphenol (98%) | Reagent Grade | Major suppliers | Store under nitrogen, refrigerated. |
| p-Toluenesulfonic acid (PTSA) | Anhydrous, 98.5% | Major suppliers | Potent Brønsted acid catalyst. |
| Diethyl ether (Et₂O) | Anhydrous | Major suppliers | For extraction. |
| Saturated Sodium Bicarbonate | ACS Grade | In-house prep | For neutralization. |
| Saturated Sodium Chloride | ACS Grade | In-house prep | For washing (brine). |
| Anhydrous Magnesium Sulfate | ACS Grade | Major suppliers | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Major suppliers | For column chromatography. |
| Hexane / Ethyl Acetate | HPLC Grade | Major suppliers | Eluent for chromatography. |
Apparatus
-
50 mL Round-bottom flask
-
Reflux condenser with inert gas inlet
-
Magnetic stirrer and hotplate
-
125 mL Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add o-allylphenol (2.68 g, 20.0 mmol).
-
Catalyst Addition: Add p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol, 5 mol%) to the flask.
-
Reaction Execution: Heat the mixture with stirring to 80 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 95:5 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours. The product will have a lower Rf value than the starting material.
-
Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of diethyl ether and stir for 5 minutes.
-
Workup - Neutralization: Transfer the mixture to a 125 mL separatory funnel. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst (caution: CO₂ evolution), followed by 20 mL of saturated sodium chloride (brine) solution.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a pale yellow oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 1% to 5% ethyl acetate in hexane. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 2-methyl-2,3-dihydrobenzofuran.
Figure 2: Experimental workflow for synthesis.
Data Presentation and Characterization
An optimized reaction should provide the target compound in good yield (typically 75-85%). The purified product should be characterized to confirm its identity and purity.
Table 1: Physicochemical and Spectroscopic Data for 2-Methyl-2,3-dihydrobenzofuran
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₉H₁₀O |
| Molecular Weight | 134.18 g/mol |
| Boiling Point | ~197-198 °C (at 760 mmHg) |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15-7.08 (m, 2H, Ar-H), 6.88-6.78 (m, 2H, Ar-H), 4.95 (sextet, J = 6.8 Hz, 1H, O-CH), 3.28 (dd, J = 15.6, 8.8 Hz, 1H, CH₂), 2.80 (dd, J = 15.6, 7.2 Hz, 1H, CH₂), 1.45 (d, J = 6.8 Hz, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 159.8, 128.2, 127.4, 124.9, 120.3, 109.4, 78.1, 35.8, 21.7[4] |
| IR (neat, cm⁻¹) | 3050 (Ar C-H), 2970, 2925 (Aliphatic C-H), 1590, 1480 (Ar C=C), 1225 (Asymmetric C-O-C), 1020 (Symmetric C-O-C), 750 (ortho-disubstituted C-H bend) |
Expert Insights and Troubleshooting
Rationale Behind Experimental Choices
-
Choice of Catalyst: While various Brønsted acids (H₂SO₄, H₃PO₄) and Lewis acids can catalyze this reaction, p-toluenesulfonic acid (PTSA) is often preferred.[5][6][7] It is a strong, non-oxidizing, and crystalline solid, making it easy to handle and weigh accurately. The 5 mol% loading is a balance between achieving a reasonable reaction rate and minimizing the risk of polymerization.
-
Temperature Control: The reaction temperature of 80 °C is a critical parameter. It provides sufficient thermal energy to overcome the activation barrier for the cyclization without excessively promoting the intermolecular polymerization of the alkene side chain, which becomes more competitive at higher temperatures.[3]
-
Workup Procedure: The neutralization wash with saturated NaHCO₃ is essential. Residual acid can cause decomposition or re-opening of the furan ring during concentration on a rotary evaporator, which involves heating.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (e.g., old PTSA).2. Reaction time too short or temperature too low. | 1. Use fresh, anhydrous PTSA.2. Confirm completion by TLC before stopping the reaction. If stalled, consider adding a small additional portion of catalyst or increasing the temperature slightly (e.g., to 90 °C) while monitoring carefully. |
| Significant Polymer Formation | 1. Reaction temperature is too high.2. Catalyst concentration is too high. | 1. Reduce the reaction temperature to 60-70 °C and increase the reaction time accordingly.2. Ensure accurate weighing of the catalyst; do not exceed 5-10 mol%. |
| Product is Dark/Discolored | 1. Some air oxidation may have occurred.2. Minor side products formed at elevated temperatures. | 1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).2. This is often resolved by careful column chromatography. |
| Incomplete Acid Neutralization | Insufficient washing with NaHCO₃ solution. | Perform the NaHCO₃ wash at least twice, shaking the separatory funnel vigorously (with periodic venting). Check the pH of the final aqueous wash with litmus paper to ensure it is neutral or slightly basic. |
References
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Lewis Acid Catalyzed Cyclization of Propargylic Alcohols with 2-Vinylphenol. (2016). PubMed. Available at: [Link]
-
Oxyselenocyclization of 2‐Allylphenols for the Synthesis of 2,3‐Dihydrobenzofuran Selenides. (n.d.). ResearchGate. Available at: [Link]
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The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction for the Synthesis of a Biological Active Quinoline Derivative: Experimental and Theoretical Investigations. (2021). MDPI. Available at: [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). PMC. Available at: [Link]
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Lewis Acid Catalyzed Cyclization of Propargylic Alcohols with 2-Vinylphenol. (2016). ACS Publications. Available at: [Link]
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Catalytic allylation of phenols : chloride-free route towards epoxy resins. (2006). Scholarly Publications Leiden University. Available at: [Link]
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Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols. (2015). PMC. Available at: [Link]
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Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. (2015). YouTube. Available at: [Link]
-
Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols. (n.d.). ResearchGate. Available at: [Link]
- Synthesis process of allylphenol compounds. (2014). Google Patents.
-
Synthesis of allyl phenyl ether and claisen rearrangement. (n.d.). ResearchGate. Available at: [Link]
-
how can you synthesize 2-allylphenol from phenol?. (n.d.). Filo. Available at: [Link]
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- 4. 2,3-DIHYDRO-2-METHYLBENZOFURAN(1746-11-8) 13C NMR [m.chemicalbook.com]
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- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of the 3-Methyl-2,3-dihydrobenzofuran Scaffold
Abstract
The 3-methyl-2,3-dihydrobenzofuran core is a privileged scaffold, forming the structural backbone of numerous natural products and pharmacologically active molecules. Its unique combination of a chiral dihydrofuran ring fused to an aromatic system offers rich opportunities for structural modification to modulate biological activity. This guide provides an in-depth exploration of key strategies for the chemical derivatization of this scaffold. We move beyond simple procedural lists to explain the underlying principles of regioselectivity and reactivity that govern these transformations. Detailed, field-tested protocols for electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions are presented, supported by mechanistic insights and quantitative data to empower researchers in medicinal chemistry and drug development to confidently and effectively synthesize novel analogues.
Foundational Principles: Reactivity of the Scaffold
The derivatization strategy for 3-methyl-2,3-dihydrobenzofuran is primarily dictated by the electronic properties of its two key regions: the electron-rich benzene ring and the dihydrofuran heterocycle.
-
The Aromatic Ring: The ether oxygen of the dihydrofuran ring is a powerful activating group for electrophilic aromatic substitution (EAS). Through resonance, it donates electron density to the benzene ring, primarily at the positions ortho (C7) and para (C5) to the oxygen atom. This makes the aromatic ring significantly more nucleophilic than benzene itself and dictates the regioselectivity of reactions like acylation, formylation, and halogenation. The stability of the resulting cationic intermediate (the sigma complex) is the determining factor for the substitution pattern.[1][2]
-
The Dihydrofuran Ring: Direct functionalization of the saturated carbons (C2 and C3) of a pre-existing dihydrobenzofuran ring is challenging without ring-opening. Therefore, a common and powerful strategy is the de novo synthesis of the ring system from functionalized precursors, which allows for the installation of desired substituents at these positions from the outset.[3][4][5] However, modern C-H activation methodologies are emerging that can enable direct functionalization.[6][7]
The following workflow provides a strategic overview of the primary derivatization pathways discussed in this guide.
Caption: High-level workflow for derivatizing the core scaffold.
Strategy I: Electrophilic Aromatic Substitution (EAS)
EAS is the most direct method for functionalizing the aromatic ring of the scaffold. The choice of electrophile and reaction conditions allows for the introduction of a wide range of functional groups, which can serve as final modifications or as handles for subsequent reactions.
Friedel-Crafts Acylation: Introducing Ketone Functionality
The Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[8] This reaction is synthetically valuable as the resulting ketone can be a final target or can be further modified (e.g., reduction to an alkyl group or alcohol).
Causality & Rationale: The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion. This potent electrophile is then attacked by the electron-rich aromatic ring of the dihydrobenzofuran. The reaction is typically performed at low temperatures (0 °C) to control the reactivity and prevent potential side reactions. Anhydrous conditions are critical, as the Lewis acid reacts violently with water. The regioselectivity is driven by the stability of the sigma complex, favoring substitution at the C5 or C7 positions.
Materials:
-
3-Methyl-2,3-dihydrobenzofuran
-
Aluminum chloride (AlCl₃), anhydrous
-
Acetyl chloride (CH₃COCl)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Acylium Ion Formation: Add a solution of acetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the stirred AlCl₃ suspension over 15-20 minutes. Maintain the temperature at 0 °C. Stir for an additional 30 minutes to ensure complete formation of the acylium ion complex.[8]
-
Substrate Addition: Add a solution of 3-methyl-2,3-dihydrobenzofuran (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by slowly adding it to a beaker of crushed ice and 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[8]
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product (a mixture of 5- and 7-acetyl isomers) by column chromatography on silica gel or recrystallization to yield the desired product(s).
Vilsmeier-Haack Formylation: Introducing Aldehyde Functionality
The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[9][10] It utilizes the "Vilsmeier reagent," a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[11]
Causality & Rationale: The reaction of DMF with POCl₃ forms the electrophilic Vilsmeier reagent. This electrophile is less reactive than the acylium ion in Friedel-Crafts reactions, making the Vilsmeier-Haack reaction suitable for many sensitive substrates. The reaction proceeds via electrophilic attack on the activated aromatic ring, followed by hydrolysis of the resulting iminium salt during aqueous work-up to liberate the aldehyde.[11]
Materials:
-
3-Methyl-2,3-dihydrobenzofuran
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate (NaOAc)
-
Ice, deionized water
-
Ethyl acetate or Diethyl ether
Procedure:
-
Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, cool anhydrous DMF (3.0 equivalents) to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise with vigorous stirring. The Vilsmeier reagent will form as a solid or viscous oil. Stir the mixture at 0 °C for 30-60 minutes.
-
Substrate Addition: Add a solution of 3-methyl-2,3-dihydrobenzofuran (1.0 equivalent) in a minimal amount of anhydrous DMF to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition, allow the reaction mixture to warm to room temperature, then heat to 60-80 °C for 2-6 hours. The optimal temperature and time should be determined by TLC monitoring.
-
Quenching & Hydrolysis: Cool the reaction mixture to 0 °C and carefully pour it onto a stirred mixture of crushed ice and a saturated aqueous solution of sodium acetate. This neutralizes the acid and hydrolyzes the intermediate.[9]
-
Work-up: Stir the resulting mixture vigorously for 1-2 hours until the hydrolysis is complete. Extract the product with ethyl acetate or diethyl ether (3x).
-
Washing: Combine the organic extracts and wash with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to isolate the 5- and/or 7-formyl derivatives.
| Reaction Type | Reagents | Key Conditions | Typical Yield | Reference |
| Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | Anhydrous DCM, 0 °C to RT | 70-85% (estimated) | [8] |
| Vilsmeier-Haack | POCl₃, DMF | 0 °C then 60-80 °C | 75-90% (estimated) | [9] |
| Yields are estimated based on reactions with similarly activated aromatic substrates. |
Strategy II: Metal-Catalyzed Cross-Coupling
Cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. To utilize this strategy, the dihydrobenzofuran scaffold must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate.
Preparatory Step: Electrophilic Bromination
Before a cross-coupling reaction can be performed, a "handle" must be installed on the aromatic ring. Bromination is a straightforward EAS reaction that installs a bromine atom, which is an excellent substrate for palladium-catalyzed cross-coupling reactions.
Protocol 3.1: Bromination of the Scaffold A detailed protocol for bromination would be inserted here, typically using N-Bromosuccinimide (NBS) in a suitable solvent like DMF or CCl₄, often with a radical initiator if following a non-EAS pathway, or Br₂ with a mild Lewis acid for EAS. For activated rings like this, NBS in DMF is often sufficient.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (or triflate) and an organoboron compound (boronic acid or boronic ester) in the presence of a base.[12][13] It is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids.
Causality & Rationale: The reaction proceeds through a well-defined catalytic cycle. A Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the brominated scaffold.[14][15] This is followed by transmetalation, where the organic group from the boronic acid (activated by the base) is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[15] The choice of ligand, base, and solvent is crucial for efficient catalysis.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Materials:
-
5- (or 7-)Bromo-3-methyl-2,3-dihydrobenzofuran
-
Aryl- or heteroaryl-boronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water, or DMF)
Procedure:
-
Setup: To a Schlenk flask or microwave vial, add the bromo-dihydrobenzofuran (1.0 equivalent), the boronic acid (1.2 equivalents), the base (2.0 equivalents), and the palladium catalyst (0.05 equivalents).
-
Degassing: Seal the vessel and degas the mixture by subjecting it to several cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture with stirring to the required temperature (typically 80-110 °C) for 2-18 hours. The reaction can often be accelerated using microwave irradiation. Monitor the reaction by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water and an organic solvent like ethyl acetate.
-
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | T (°C) | Yield (%) | Reference |
| Bromo-dihydrobenzofuran | 4-Methoxyphenylboronic acid | PdCl₂(dppf)·DCM (5) | K₂CO₃ | Dioxane/H₂O | 100 | 70 | [5] |
| Bromo-dihydrobenzofuran | Pyridine-4-boronic acid | PdCl₂(dppf)·DCM (5) | K₂CO₃ | Dioxane/H₂O | 100 | N/A | [5] |
| Bromoquinoline | Pyridineboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | N/A | [13] |
| Data is representative of Suzuki couplings on similar heterocyclic systems. |
Conclusion
The 3-methyl-2,3-dihydrobenzofuran scaffold offers a robust platform for synthetic exploration. By understanding the inherent electronic properties of the ring system, researchers can strategically apply powerful and reliable reactions to generate diverse libraries of compounds. The electrophilic substitution reactions detailed herein provide direct access to key functionalized intermediates, while the Suzuki-Miyaura coupling offers a modular and highly versatile method for introducing complex carbon-based substituents. These protocols, grounded in mechanistic understanding, serve as a reliable foundation for the rational design and synthesis of novel derivatives for applications in drug discovery and materials science.
References
-
Hu, F. et al. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Angewandte Chemie (International ed. in English), 52(20), 5332-5335. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. organic-chemistry.org. [Link]
-
Mushtaq, S. et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]
-
D'auria, M. & Racioppi, R. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(23), 5536. [Link]
-
Zhdankin, V. V. et al. (2011). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic letters, 13(16), 4374-4377. [Link]
-
Katritzky, A. R. et al. (2001). Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs. ARKIVOC, 2001(5), 117-127. [Link]
-
Katritzky, A. R. et al. (2003). Syntheses of 3-hydroxymethyl-2,3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. ARKIVOC, 2003(6), 49-61. [Link]
-
Li, G. et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3740. [Link]
-
Mushtaq, S. et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. National Institutes of Health. [Link]
-
Kumar, V. et al. (2024). Vilsmeier–Haack-Initiated Formylative Rearrangement of Spirodioxolan-5-ones into Functionalized 4,5,6,7-Tetrahydrobenzofurans. The Journal of Organic Chemistry. [Link]
-
Hu, F. et al. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. PubMed. [Link]
-
ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]
-
ron. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Stack Exchange. [Link]
-
Organic Syntheses. (n.d.). 3-Formyl-1-methylindole. orgsyn.org. [Link]
-
Lee, S. et al. (2022). Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. RSC Advances, 12(45), 29285-29289. [Link]
-
ChemOrgChem. (2022). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved. YouTube. [Link]
-
Wang, H. et al. (2024). Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. [Link]
-
Sławiński, J. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577. [Link]
-
Ruiu, S. et al. (2013). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Journal of Medicinal Chemistry, 56(11), 4576-4595. [Link]
-
ResearchGate. (n.d.). Synthesis of benzofurans via Friedel–Crafts acylation. ResearchGate. [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. nro-chem.com. [Link]
-
Meth-Cohn, O. & Stanforth, S. P. (1991). The Vilsmeier-Haack Reaction. Comprehensive Organic Synthesis, 2(1.2), 777-794. [Link]
-
Nielsen, T. E. et al. (2012). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science, 14(4), 244-252. [Link]
-
NROChemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
ChemOrgChem. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
MH Chem. (2022). Suzuki Coupling Mechanism. YouTube. [Link]
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Troubleshooting & Optimization
Technical Support Center: Rhodium-Catalyzed Dihydrobenzofuran Synthesis
Welcome to the technical support guide for improving yield in rhodium-catalyzed dihydrobenzofuran synthesis. This resource is designed for researchers, scientists, and drug development professionals who are looking to optimize these powerful, yet often sensitive, transformations. My goal is to provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot effectively and push your research forward. We will move from common high-level questions to a deep dive into specific experimental issues, backed by literature-proven strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial hurdles researchers face.
Q1: My reaction yield is low or inconsistent. What are the first things I should check?
A: When facing low yield, it's crucial to approach troubleshooting systematically. Before diving into complex parameter optimization, always verify the fundamentals:
-
Atmosphere Control: Rhodium catalysts, particularly Rh(I) complexes, are sensitive to oxygen. Inconsistent inert atmosphere techniques are a primary source of irreproducibility. Ensure your solvents are thoroughly degassed and that your reaction vessel is purged with a high-purity inert gas (Argon or Nitrogen) using multiple vacuum/backfill cycles.
-
Reagent Purity: The quality of your starting materials, solvents, and additives is paramount. Substrates should be pure, and solvents should be anhydrous and free of peroxides. Additives like bases (e.g., carbonates, acetates) can vary in quality and water content between suppliers or even batches.
-
Catalyst Integrity: How old is your rhodium precursor? Has it been stored correctly under an inert atmosphere and protected from light? Catalyst decomposition, even partial, is a common culprit for low conversion.
Only after confirming these foundational aspects should you proceed to optimize the chemical parameters of the reaction itself.
Q2: There are many rhodium-catalyzed methods. Which one is right for my substrate?
A: The choice of catalytic system is dictated by the functionality of your starting material. The two most prevalent pathways are Rh(III)-catalyzed C-H activation and Rh(I)-catalyzed intramolecular hydroacylation.
-
Rh(III)-Catalyzed C-H Activation/Annulation: This is the method of choice if your starting material contains a directing group. A classic example is the coupling of N-phenoxyacetamides with alkenes or alkynes.[1][2] The directing group (the acetamide) coordinates to the Rh(III) center, guiding the catalyst to activate a specific ortho C-H bond of the phenol ether. This pathway is robust and tolerates a wide range of functional groups.[3][4]
-
Rh(I)-Catalyzed Intramolecular Hydroacylation: This approach is ideal for substrates containing both an aldehyde and an alkene, such as a salicylaldehyde derivative with an olefin tether.[5][6] The reaction proceeds via oxidative addition of the aldehyde C-H bond to the Rh(I) center. This method is atom-economical but can be susceptible to a key side reaction: decarbonylation.[7][8]
Q3: How critical is ligand selection, and what should I consider?
A: Ligand selection is arguably the most critical variable for success. The ligand directly influences the catalyst's stability, reactivity, and selectivity.
-
For Rh(I) Hydroacylation: Bidentate phosphine ligands are essential. They stabilize the catalytic species and, crucially, suppress the decarbonylation pathway that leads to inactive [Rh(CO)L_n] complexes.[8] The "bite angle" and electronic properties of the phosphine are key. Electron-rich phosphines can promote the initial oxidative addition but may hinder the final reductive elimination. A careful balance is needed.
-
For Rh(III) C-H Activation: These reactions often use a cyclopentadienyl (Cp) ligand, which is strongly bonded to the rhodium center (e.g., in [CpRhCl₂]₂).[1][9] While external ligands are less common for modulating reactivity in this specific context, the choice of anionic co-ligands or additives (like acetates or carbonates) plays a significant role in the C-H activation step.[1][4]
Q4: What is the most common and detrimental side reaction I should be aware of?
A: For Rh(I)-catalyzed hydroacylation, the most destructive side reaction is decarbonylation . This occurs when the acyl-rhodium hydride intermediate undergoes β-hydride elimination to release carbon monoxide (CO) and form a stable, catalytically dead rhodium-carbonyl species.[7][8] The presence of a chelating phosphine ligand is the primary strategy to prevent this.[8] For Rh(III) C-H activation, a common issue can be the formation of regioisomers if multiple C-H bonds are available for activation, or chemodivergence where the reaction pathway changes based on conditions, leading to different structural scaffolds.[4]
Section 2: In-Depth Troubleshooting Guide
This guide is structured by specific experimental problems to provide targeted solutions.
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows predominantly unreacted starting material.
-
Possible Cause 1A: Inactive Catalyst
-
The "Why": Rhodium precursors, especially cationic Rh(I) complexes, can degrade upon exposure to air or moisture. The active catalytic species may not be forming efficiently.
-
Troubleshooting Protocol:
-
Verify Catalyst Source: Purchase catalysts from a reputable supplier. If it's an older bottle, consider purchasing a new one.
-
Use a Glovebox: Whenever possible, weigh and handle rhodium precursors and air-sensitive ligands inside a glovebox.
-
Consider a Pre-catalyst: Some reactions benefit from using a more stable and well-defined pre-catalyst like Wilkinson's catalyst ([RhCl(PPh₃)₃]) or a dimeric complex like [{Rh(cod)Cl}₂].[6]
-
Activation Step: For some Rh(I) systems, a pre-activation step with a silver salt (e.g., AgBF₄, AgOTf) is used to abstract a chloride ligand and generate a more reactive cationic species. Ensure the silver salt is fresh and dry.
-
-
-
Possible Cause 1B: Catalyst Deactivation (Decarbonylation)
-
The "Why": As discussed in the FAQs, this is a major issue in hydroacylation. The aldehyde substrate is consumed to form an inactive catalyst, halting turnover.
-
Troubleshooting Protocol:
-
Ligand Choice: If you are not using a bidentate phosphine ligand, this is the first change to make. Ligands like dppp (1,3-bis(diphenylphosphino)propane) or dcpp (1,3-bis(dicyclohexylphosphino)propane) are effective.[7][8]
-
Increase Ligand:Rhodium Ratio: A slight excess of the ligand can sometimes help suppress dissociation and subsequent decarbonylation.[10]
-
Lower Reaction Temperature: Decarbonylation is often more favorable at higher temperatures. Running the reaction at the lowest possible temperature that still allows for reasonable conversion can significantly improve the catalyst's lifetime.
-
-
-
Possible Cause 1C: Sub-Optimal Reaction Conditions
-
The "Why": Rhodium catalysis is highly sensitive to the reaction environment. The solvent, base, and temperature must be finely tuned for your specific substrate.
-
Troubleshooting Protocol:
-
Screen Solvents: Solvent polarity and coordinating ability are critical. Non-coordinating solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are common starting points. In some C-H activation systems, more polar or coordinating solvents like methanol or even water mixtures can be beneficial.[9]
-
Screen Bases/Additives: For Rh(III) C-H activation, the base is not just a proton scavenger; it's involved in the C-H cleavage step (concerted metalation-deprotonation). The choice of counter-ion (e.g., acetate vs. carbonate) can dramatically impact the yield.[1] Screen a panel of bases like CsOAc, Na₂CO₃, K₂CO₃, and Zn(OAc)₂.[1][9]
-
Optimize Temperature: Perform a temperature screen, for example, from room temperature up to 80-100 °C in 20 °C increments, monitoring by TLC/LC-MS to find the optimal balance between reaction rate and catalyst stability.
-
-
Problem 2: Complex Reaction Mixture / Low Selectivity
The starting material is consumed, but you obtain a mixture of products, making purification difficult and lowering the yield of the desired dihydrobenzofuran.
-
Possible Cause 2A: Chemodivergence
-
The "Why": In some systems, particularly the Rh(III)-catalyzed coupling of N-phenoxyacetamides with strained rings like alkylidenecyclopropanes, the solvent can completely switch the reaction outcome between two different product scaffolds.[4]
-
Troubleshooting Protocol:
-
Re-evaluate Your Solvent: This is a powerful but often overlooked variable. A study by Li and colleagues showed that switching from THF to CF₃CH₂OH changed the product from a diene (non-annulative) to the desired dihydrobenzofuran (transannulative).[4] If you are seeing an unexpected major byproduct, a solvent screen is essential.
-
-
| Parameter | Condition A (for Dihydrobenzofuran) | Condition B (for Diene) | Reference |
| Catalyst | CpRh(OAc)₂ (5 mol%) | CpRh(OAc)₂ (5 mol%) | [4] |
| Base | Na₂CO₃ (2 equiv) | CsOAc (2 equiv) | [4] |
| Solvent | CF₃CH₂OH | THF | [4] |
| Temperature | 35 °C | 60 °C | [4] |
| Table 1: Example of Solvent-Controlled Chemodivergence in Rh(III) Catalysis. |
-
Possible Cause 2B: Isomerization or Decomposition
-
The "Why": The desired dihydrobenzofuran product might be unstable under the reaction conditions, leading to isomerization or decomposition over time. Longer reaction times at elevated temperatures are particularly problematic.[11]
-
Troubleshooting Protocol:
-
Run a Time Course Study: Set up the reaction and withdraw aliquots every hour. Analyze them by LC-MS or GC-MS to determine the time point at which the concentration of your desired product is maximized. You may find that running the reaction for a shorter time, even with incomplete conversion, gives a higher isolated yield of the pure product.
-
Lower the Temperature: As soon as the reaction is complete, cool it to room temperature immediately to quench further reactivity.
-
-
Section 3: Key Experimental Protocols
These are generalized starting points. You must optimize for your specific substrate.
Protocol 1: General Procedure for Rh(III)-Catalyzed C-H Annulation
This protocol is adapted from methodologies used for the synthesis of dihydrobenzofurans from N-phenoxyacetamides and coupling partners.[1][2][4]
-
To an oven-dried reaction tube equipped with a magnetic stir bar, add the N-phenoxyacetamide substrate (1.0 equiv), the rhodium catalyst (e.g., [Cp*RhCl₂]₂, 2-5 mol%), and the base/additive (e.g., Na₂CO₃, 2.0 equiv).
-
Seal the tube with a septum and purge with inert gas (Argon) for 10-15 minutes.
-
Add the degassed solvent (e.g., CF₃CH₂OH) via syringe.
-
Add the coupling partner (e.g., an alkene or alkyne, 1.5-2.0 equiv) via syringe.
-
Place the reaction tube in a pre-heated oil bath at the desired temperature (e.g., 35-80 °C).
-
Stir for the optimized reaction time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite or silica gel to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Section 4: Mechanistic Insights & Visual Guides
Understanding the catalytic cycle is key to rational troubleshooting.
Catalytic Cycles
dot digraph "Rh_III_Catalytic_Cycle" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node styles catalyst [fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; process [shape=plaintext, fontcolor="#202124"]; substrate [fillcolor="#34A853", fontcolor="#FFFFFF"]; product [fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes Rh_III_start [label="[Cp*Rh(III)X₂]₂", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate_In [label="N-Phenoxy-\nacetamide", substrate]; Rhodacycle [label="Rhodacycle\nIntermediate", intermediate]; Coupling_Partner [label="Alkene/Alkyne", substrate]; Migratory_Insertion [label="Migratory\nInsertion", intermediate]; Reductive_Elimination [label="Reductive\nElimination", intermediate]; Product_Out [label="Dihydrobenzofuran", product];
// Edges Rh_III_start -> Rhodacycle [label=" C-H Activation\n+ Substrate", labelfontcolor="#5F6368"]; Coupling_Partner -> Migratory_Insertion [label=" Coordination", labelfontcolor="#5F6368"]; Rhodacycle -> Migratory_Insertion [label=" ", style=dotted]; Migratory_Insertion -> Reductive_Elimination [label=" ", style=dotted]; Reductive_Elimination -> Product_Out [label=" ", style=dotted]; Product_Out -> Rh_III_start [label=" Catalyst\nRegeneration", labelfontcolor="#5F6368"];
// Invisible nodes for positioning {rank=same; Substrate_In; Coupling_Partner;} Substrate_In -> Rh_III_start [style=invis]; } dot Diagram 1: Simplified catalytic cycle for Rh(III)-catalyzed C-H activation.
dot digraph "Troubleshooting_Flowchart" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style="filled", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];
// Node styles problem [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; cause [fillcolor="#FBBC05", fontcolor="#202124"]; solution [fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Nodes start [label="Low Yield", problem]; low_conversion [label="Low Conversion?", cause]; low_selectivity [label="Low Selectivity?", cause];
inactive_catalyst [label="Inactive Catalyst?", cause]; deactivation [label="Deactivation?", cause]; bad_conditions [label="Sub-optimal\nConditions?", cause];
chemodivergence [label="Chemodivergence?", cause]; isomerization [label="Isomerization?", cause];
check_reagents [label="Check Reagent Purity\n& Inert Atmosphere", solution]; change_ligand [label="Add/Change Ligand\nLower Temperature", solution]; screen_conditions [label="Screen Solvent,\nBase, & Temp", solution]; screen_solvents [label="Solvent Screen", solution]; time_course [label="Run Time Course\nLower Temperature", solution];
// Edges start -> low_conversion; start -> low_selectivity;
low_conversion -> inactive_catalyst [label="Yes"]; inactive_catalyst -> check_reagents;
low_conversion -> deactivation [label="Yes"]; deactivation -> change_ligand;
low_conversion -> bad_conditions [label="Yes"]; bad_conditions -> screen_conditions;
low_selectivity -> chemodivergence [label="Yes"]; chemodivergence -> screen_solvents;
low_selectivity -> isomerization [label="Yes"]; isomerization -> time_course; } dot Diagram 2: A logical workflow for troubleshooting low-yield reactions.
References
-
Wu, L., Li, L., Zhang, H., Gao, H., Zhou, Z., & Yi, W. (2021). Rh(III)-Catalyzed C–H Activation/Carbooxygenation of 1,3-Dienes. Organic Letters, 23(10), 3844–3849. [Link]
-
Kaur, N., Singh, A., Singh, G., & Singh, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances, 14(22), 15635-15682. [Link]
-
Kaur, N., Singh, A., Singh, G., & Singh, V. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC advances, 14(22), 15635–15682. [Link]
-
Drahl, M. A., Fighting, A. J., & Douglas, C. J. (2022). Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and computational study. Beilstein Journal of Organic Chemistry, 18, 268-278. [Link]
-
Wang, Z., Wang, S., Wang, Y., Zhang, Y., & Li, Y. (2022). Rhodium-catalyzed sequential intermolecular hydroacylation and deconjugative isomerization toward diversified diketones. Organic Chemistry Frontiers, 9(1), 107-113. [Link]
-
Zhu, S.-F., & Zhou, Q.-L. (2015). One-Pot Synthesis of 2,3-Disubstituted Dihydrobenzofurans and Benzofurans via Rhodium-Catalyzed Intramolecular C-H Insertion Reaction. ChemInform, 46(32). [Link]
-
Li, Y., Wang, S., Li, Y., Zhu, Y., & Zhang, Y. (2021). Rhodium-catalyzed intramolecular cyclization for synthesizing thiodihydropyrans. Organic & Biomolecular Chemistry, 19(39), 8563-8567. [Link]
-
Korstanje, T. J., van der Vlugt, J. I., Elsevier, C. J., & de Bruin, B. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Catalysis Science & Technology, 7(22), 5237-5247. [Link]
-
Wang, M., Huang, L., & Zhang, Y. (2022). Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds. The Journal of Organic Chemistry, 87(18), 12217–12226. [Link]
-
Xu, G., Chen, Q., Wu, F., Bai, D., Chang, J., & Li, X. (2021). Rh(III)-Catalyzed Chemodivergent Coupling of N-Phenoxyacetamides and Alkylidenecyclopropanes via C–H Activation. Organic Letters, 23(8), 2927–2932. [Link]
-
Zhang, J., Qi, Z., & Li, X. (2015). Cascade Synthesis of 3-Alkylidene Dihydrobenzofuran Derivatives via Rhodium(III)-Catalyzed Redox-Neutral C–H Functionalization/Cyclization. Organic Letters, 17(23), 5824–5827. [Link]
-
Clarke, M. L. (2017). Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. Israel Journal of Chemistry, 57(12), 1145-1154. [Link]
-
Murphy, S. K., & Dong, V. M. (2009). Mechanistic Insights into the Rhodium-Catalyzed Intramolecular Ketone Hydroacylation. Journal of the American Chemical Society, 131(39), 14164–14172. [Link]
-
Tanaka, K., & Fu, G. C. (2003). Asymmetric Rhodium-catalyzed Intramolecular Hydroacylation for Five-membered Ring Ketone Formation. Current Organic Chemistry, 7(4), 393-403. [Link]
-
Crotti, A. E. M., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society, 32(1), 20-28. [Link]
-
Godard, C., et al. (2019). A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation. Chemistry, 25(2), 433-440. [Link]
-
Coulter, M. M., & Douglas, C. J. (2015). Rhodium(I)-Catalyzed Intermolecular Hydroacylation of α-Keto Amides and Isatins with Non-Chelating Aldehydes. Organic letters, 17(23), 5828–5831. [Link]
Sources
- 1. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. BJOC - Iridium-catalyzed hydroacylation reactions of C1-substituted oxabenzonorbornadienes with salicylaldehyde: an experimental and computational study [beilstein-journals.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium(I)-Catalyzed Intermolecular Hydroacylation of α-Keto Amides and Isatins with Non-Chelating Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Very Readily Prepared Ligand for Rhodium Catalyzed Propene Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
avoiding rearrangement products in dihydrobenzofuran synthesis
Technical Support Center: Dihydrobenzofuran Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of dihydrobenzofuran synthesis. The 2,3-dihydrobenzofuran motif is a privileged scaffold in medicinal chemistry and natural products, but its synthesis is often plagued by undesired rearrangement reactions that can derail a synthetic campaign.
This document moves beyond simple protocols to provide a deep, mechanistic understanding of why these rearrangements occur and offers field-proven strategies to suppress them. We will address specific, common issues in a question-and-answer format, grounding our advice in established chemical principles and authoritative literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Acid-Catalyzed Cyclization of Allylphenols
Acid-catalyzed intramolecular hydroalkoxylation of ortho-allylphenols is a direct method for forming the dihydrofuran ring. However, the carbocationic intermediates involved are susceptible to rearrangement, leading to complex product mixtures.
Question 1: My acid-catalyzed cyclization of an o-allylphenol is yielding a significant amount of a spirodienone byproduct. What is the mechanistic cause, and how can I favor the desired 2,3-dihydrobenzofuran?
Answer:
This is a classic and frequently encountered problem in dihydrobenzofuran synthesis. The formation of a spiro[4.5]deca-dienone byproduct arises from a competitive reaction pathway known as a dienone-phenol rearrangement.
Mechanistic Insight:
The reaction begins with the protonation of the allyl double bond, which can generate a secondary or a more stable tertiary carbocation, depending on the substitution pattern.
-
Desired Pathway (5-exo-trig cyclization): The phenolic oxygen can directly attack the carbocation in a 5-exo-trig cyclization to form the five-membered dihydrofuran ring. This is typically a kinetically favored process.
-
Rearrangement Pathway (Spirocyclization): Alternatively, an intramolecular Friedel-Crafts-type reaction can occur where the electron-rich aromatic ring attacks the carbocation. This forms a six-membered ring and generates a spirocyclic intermediate. Subsequent proton loss leads to the spirodienone.[1] This pathway is often thermodynamically favored, especially under harsh acidic conditions or with prolonged reaction times.
Below is a diagram illustrating this mechanistic divergence.
Caption: Competing pathways in acid-catalyzed cyclization of o-allylphenols.
Troubleshooting Strategies & Protocols:
Your primary goal is to promote the kinetic O-cyclization pathway over the thermodynamic C-cyclization.
1. Choice of Acid Catalyst: The nature of the acid is critical. Strong Brønsted acids or aggressive Lewis acids that promote stable carbocation formation can favor the rearrangement.
| Catalyst Type | Typical Outcome | Rationale |
| Strong Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | High rearrangement | Promotes carbocation stability and Friedel-Crafts activity. |
| Strong Brønsted Acids (e.g., H₂SO₄, TfOH) | Rearrangement likely | Can lead to equilibrium control and formation of the thermodynamic product.[2] |
| Milder Lewis Acids (e.g., AgOTf, Cu(OTf)₂) | Favors desired product | Coordinates to the alkene, facilitating nucleophilic attack without forming a discrete, long-lived carbocation. |
| Heterogeneous Catalysts (e.g., HZSM-5) | Good selectivity | Shape selectivity of zeolite pores can sterically hinder the formation of the bulky spirocyclic transition state.[3][4] |
Recommended Protocol (Mild Lewis Acid Catalysis):
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the o-allylphenol substrate (1.0 equiv) and dry dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M).
-
Catalyst Addition: Add AgOTf (5-10 mol%) to the solution.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Category 2: Transition Metal-Catalyzed Cyclizations
Palladium, rhodium, and copper-catalyzed reactions are powerful tools for constructing the dihydrobenzofuran core, often with high selectivity.[5][6] However, side reactions like isomerizations can still occur.
Question 2: In my intramolecular Heck reaction of an o-bromoallylphenyl ether, I am observing a mixture of the desired endocyclic alkene and the undesired exocyclic alkene isomer. How can I control the regioselectivity of the β-hydride elimination step?
Answer:
This is a common regioselectivity issue in intramolecular Heck reactions. The product distribution is determined by the final β-hydride elimination step from the alkyl-palladium intermediate. The choice of reaction conditions, particularly the presence or absence of halide ions and the type of ligand, dictates which pathway is favored.
Mechanistic Insight:
After the initial oxidative addition and intramolecular migratory insertion, a σ-alkyl-Pd(II) complex is formed. This intermediate can undergo β-hydride elimination via two main pathways:
-
Neutral Pathway: In the presence of coordinating anions like halides (Cl⁻, Br⁻), a neutral palladium complex is maintained. Elimination often proceeds to give the thermodynamically more stable, more substituted endocyclic alkene.
-
Cationic Pathway: In the absence of coordinating anions (e.g., when using triflates or adding a halide scavenger like a silver salt), a cationic palladium complex is formed. This pathway often favors elimination from the less sterically hindered position, leading to the kinetic exocyclic alkene product.[7][8]
Caption: Control of regioselectivity in the Heck reaction's β-hydride elimination.
Troubleshooting Strategies & Protocols:
To favor the desired endocyclic dihydrobenzofuran, you need to promote the neutral pathway.
1. Reaction Parameter Optimization:
| Parameter | To Favor Endocyclic (Desired) | To Favor Exocyclic (Undesired) |
| Halide Source | Use Aryl Bromide or Iodide | Use Aryl Triflate |
| Additives | Add LiCl or Bu₄NCl (1-2 equiv) | Add Ag₂CO₃ or Tl(OAc) (halide scavengers) |
| Ligands | Bulky, electron-rich phosphines (e.g., P(o-tol)₃, dppf) | Bidentate ligands like BINAP can sometimes favor the kinetic product. |
| Solvent | Polar aprotic (e.g., DMF, DMAc) | Acetonitrile, THF |
Recommended Protocol (Promoting Endocyclic Isomer):
-
Preparation: In a Schlenk tube, combine the o-bromoallylphenyl ether (1.0 equiv), Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand like P(o-tol)₃ (4-10 mol%).
-
Additives & Base: Add a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv) and anhydrous LiCl (2.0 equiv).
-
Solvent: Add anhydrous, degassed DMF or DMAc (0.1 M).
-
Reaction: Seal the tube and heat the reaction to 80-120 °C. Monitor by GC-MS or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic extracts. Wash with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify by flash column chromatography.
Category 3: Claisen Rearrangement-Based Strategies
The Claisen rearrangement of an allyl aryl ether produces an o-allylphenol, which is a key intermediate for dihydrobenzofuran synthesis.[9] The challenge often lies in efficiently channeling this intermediate into the subsequent cyclization step without isolation.
Question 3: My tandem Claisen rearrangement/intramolecular hydroaryloxylation is stalling after the rearrangement step. I'm isolating high yields of the o-allylphenol instead of the dihydrobenzofuran. How can I drive the reaction to completion?
Answer:
This is a common issue where the second step of the tandem reaction—the intramolecular hydroaryloxylation—is the rate-limiting step. The thermal Claisen rearrangement is often facile, but the subsequent cyclization requires catalysis to proceed at a reasonable rate and temperature.[3][4] Without an effective catalyst for the cyclization, the rearranged but uncyclized phenol becomes the major product.
Mechanistic Insight:
The overall transformation is a two-step process:
-
[10][10]-Sigmatropic Rearrangement: The allyl aryl ether undergoes a concerted, pericyclic Claisen rearrangement upon heating to form the o-allylphenol intermediate.[9][11]
-
Intramolecular Hydroaryloxylation: This is the ring-closing step. It is essentially the same reaction discussed in Category 1 and requires catalysis (Lewis or Brønsted acid) to activate the alkene for nucleophilic attack by the phenol.
The key is to use conditions that facilitate both steps in one pot. High temperatures favor the Claisen rearrangement but may not be sufficient for the uncatalyzed cyclization.
Troubleshooting Strategies & Protocols:
You need a catalytic system that is stable and active at the temperatures required for the Claisen rearrangement.
1. Employ a Thermally Stable Catalyst: Many standard Lewis acids can decompose or become inactive at the high temperatures (>180 °C) often required for thermal Claisen rearrangements.
-
Gold Catalysis: Gold(I) catalysts are excellent for this transformation. They are powerful π-acids that can activate the alkyne at lower temperatures, often facilitating a cascade that includes the Claisen rearrangement and subsequent cyclization under milder conditions than traditional thermal methods.[12]
-
Solid Acid Catalysts: As mentioned previously, zeolites like HZSM-5 are robust and can be used in high-boiling solvents or under hydrothermal conditions. They provide the necessary acidity to catalyze the cyclization immediately after the in situ formation of the o-allylphenol.[3]
Recommended Protocol (Tandem Reaction with HZSM-5): Note: This reaction is often performed in a high-pressure reactor due to the use of water at high temperatures.
-
Preparation: To a stainless-steel autoclave, add the allyl phenyl ether (1.0 equiv), water, and HZSM-5 catalyst (e.g., 10 wt% relative to the substrate). The ratio of substrate to water can be critical and may require optimization.[3]
-
Reaction: Seal the reactor and heat to 250-280 °C with stirring for 4-8 hours. The high temperature facilitates the Claisen rearrangement, and the HZSM-5 catalyst promotes the immediate cyclization of the intermediate.
-
Workup: After cooling the reactor to room temperature, extract the reaction mixture with an organic solvent like ethyl acetate.
-
Purification: Separate the catalyst by filtration. Wash the organic extract, dry it, and concentrate it. Purify the product by column chromatography or distillation.
By carefully selecting the reaction conditions based on a mechanistic understanding of the potential side reactions, you can significantly improve the yield and purity of your desired dihydrobenzofuran products.
References
-
Vitale, C., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]
-
Kaur, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. [Link]
-
Kaur, N., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. National Institutes of Health. [Link]
-
de Oliveira, F. F., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]
-
Domínguez, G., & Pérez-Castells, J. (2011). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas. [Link]
-
Al-Harrasi, A., & Ali, L. (2003). Acid-catalyzed cyclization of epoxyallylsilanes. An unusual rearrangement cyclization process. Organic Letters. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
Flynn, R. G. A., & Woodgate, P. D. (1974). The dienone–phenol rearrangement. Synthesis of spiro[4.5]dec-7-ene-6,9-dione. J. Chem. Soc., Perkin Trans. 1. [Link]
-
Link, J. T. (2002). The Intramolecular Heck Reaction. Organic Reactions. [Link]
-
Li, J., et al. (2014). Dihydrobenzofuran production from catalytic tandem Claisen rearrangement–intramolecular hydroaryloxylation of allyl phenyl ethers in subcritical water. Catalysis Science & Technology. [Link]
-
Organic Chemistry. (2022). Mechanism of acid catalyzed cyclization || Part 1 || Cyclisation reactions|| organic chemistry. YouTube. [Link]
-
Xiao, B., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C–H Activation/C–O Cyclization. Journal of the American Chemical Society. [Link]
-
Dapkekar, A. P., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]
-
Vickers, T. (2003). Intramolecular Heck Reactions with Dihydropyrans: Synthesis of (+/-)-Curcumene Ether. University of Calgary. [Link]
-
Beaudry, C. M., et al. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. The Journal of Organic Chemistry. [Link]
-
Dean, F. M., & Locksley, H. D. (1963). Phenol oxidation. The formation of benzofuran and 2,3-dihydrobenzofuran derivatives by oxidation of 1-(2-hydroxyphenyl). J. Chem. Soc.[Link]
- Imbos, R., et al. (2006). Asymmetric synthesis of dihydrobenzofuran derivatives.
-
ResearchGate. (n.d.). The synthesis of spirocyclohexadienone via cyclization/dearomatization of phenol derivatives. [Link]
-
The Organic Chemistry Tutor. (2015). Organic Chemistry II - Mechanism of Acid-Catalyzed Cyclization of an Epoxide. YouTube. [Link]
-
Dapkekar, A. P., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. National Institutes of Health. [Link]
-
Clacens, J. M., et al. (2023). Catalytic synthesis of renewable phenol derivatives from biobased furanic derivatives. Green Chemistry. [Link]
-
Castro, C. G., et al. (1986). On the rearrangement mechanism of cyclic O,N-acetals derived from acylquinones and enamines. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
ResearchGate. (2014). ChemInform Abstract: Dihydrobenzofuran Production from Catalytic Tandem Claisen Rearrangement—Intramolecular Hydroaryloxylation of Allyl Phenyl Ethers in Subcritical Water. [Link]
-
Chemistry in Tamil. (2023). Intramolecular Heck Reaction| Cationic Mechanism| CSIR 2017| Problem Solved. YouTube. [Link]
-
ResearchGate. (2007). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
Organic Chemistry with Victor. (2023). Claisen Rearrangement Made Easy!. YouTube. [Link]
-
Skraba-Joiner, S. L., et al. (2015). Scholl Cyclizations of Aryl Naphthalenes: Rearrangement Precedes Cyclization. Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). (A) Representative syntheses of spirodienones involving phenol dearomatization. [Link]
-
Wikipedia. (n.d.). Claisen rearrangement. [Link]
-
ResearchGate. (2024). Silver-Catalyzed Cascade 1,6-Addition/Cyclization of para-Quinone Methides with Propargyl Malonates: An Approach to Spiro[4.5]deca-6,9-dien-8-ones. [Link]
-
Garcı́a-Garcı́a, P., et al. (2009). Synthesis of Benzofuran Derivates via a Gold-Catalyzed Claisen Rearrangement Cascade. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. [Link]
Sources
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Technical Support Center: Synthesis of 3-Methyl-2,3-dihydrobenzofuran
Here is the technical support center for scale-up considerations in 3-methyl-2,3-dihydrobenzofuran synthesis.
Welcome to the technical support guide for the synthesis of 3-methyl-2,3-dihydrobenzofuran. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-scale operations. We will delve into the critical parameters, potential pitfalls, and troubleshooting strategies associated with a common synthetic route: the acid-catalyzed intramolecular hydroalkoxylation of 2-allylphenol.
The 2,3-dihydrobenzofuran scaffold is a privileged motif found in numerous natural products and pharmacologically active molecules.[1] Consequently, developing robust and scalable synthetic routes is of significant interest. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and engineering challenges inherent in scaling up this process.
The Synthetic Pathway: An Overview
The chosen route involves the intramolecular cyclization of 2-allylphenol. This method is attractive due to its atom economy and the relative accessibility of the starting material. The reaction proceeds via protonation of the allyl double bond, followed by an intramolecular attack by the phenolic oxygen.
Caption: High-level workflow for the synthesis of 3-methyl-2,3-dihydrobenzofuran.
The core transformation appears straightforward, but its exothermic nature and potential for side reactions present significant scale-up challenges.
Bench vs. Pilot Scale: A Comparative Analysis
Scaling a reaction is not merely about using larger flasks and more reagents. The fundamental changes in surface-area-to-volume ratios dramatically impact heat and mass transfer.[2]
| Parameter | Bench Scale (e.g., 10 g) | Pilot Scale (e.g., 1 kg) | Rationale & Key Considerations |
| Reactor | 250 mL Round-Bottom Flask | 20 L Jacketed Glass Reactor | Jacketed reactors provide precise and uniform temperature control, which is critical for managing exotherms.[3] |
| Agitation | Magnetic Stir Bar | Overhead Mechanical Stirrer (various impeller types) | Efficient mixing is crucial to prevent localized hot spots and ensure uniform catalyst distribution. Stir bar inefficiency is a common failure point on scale-up. |
| Heating/Cooling | Heating Mantle / Ice Bath | Thermofluid Circulator | Mantles can create hot spots. A circulator connected to the reactor jacket allows for controlled heating ramps and rapid cooling if needed. |
| Catalyst Addition | Manual Pipette (All at once) | Metering Pump (Slow, subsurface addition) | Slow addition of the acid catalyst is the primary method for controlling the reaction rate and the resulting exotherm.[4] |
| Workup Quench | Pouring into Separatory Funnel | Slow transfer into a separate, agitated quench vessel. | Adding quench solution to a hot reaction mixture can cause dangerous splashing and pressure buildup. A controlled reverse-addition is safer. |
| Purification | Silica Gel Chromatography | Vacuum Distillation / Crystallization | Chromatography is generally not economically viable for large quantities.[5] Distillation is a more scalable purification technique for liquids. |
Frequently Asked Questions (FAQs)
Q1: My yield dropped significantly when I scaled the reaction from 5 g to 500 g. What is the most likely cause?
A1: The most common culprit for yield loss on scale-up of this reaction is poor temperature control. This synthesis is exothermic, and on a larger scale, the reduced surface-area-to-volume ratio makes it much harder to dissipate heat.[2] Elevated internal temperatures can lead to several side reactions, including:
-
Polymerization: The carbocation intermediate can initiate polymerization of the allyl group.
-
Dehydration: Formation of the corresponding benzofuran through elimination.
-
Charring/Decomposition: General degradation of starting material and product at excessive temperatures.
The solution is to improve heat management by using a jacketed reactor and, most importantly, controlling the rate of the reaction by adding the acid catalyst slowly and methodically.[4]
Q2: What are the primary safety hazards to consider for this scale-up?
A2: The two primary hazards are an uncontrolled exotherm (runaway reaction) and the handling of corrosive materials at scale.
-
Runaway Reaction: The intramolecular hydroalkoxylation can release a significant amount of energy. Without adequate cooling and controlled reagent addition, the reaction temperature can accelerate uncontrollably, leading to solvent boiling, vessel over-pressurization, and potential rupture.[6] A thorough risk assessment is essential before any scale-up.[2]
-
Corrosive Reagents: Using concentrated sulfuric acid or other strong acids as catalysts requires stringent safety protocols. At scale, the consequences of a spill or splash are much more severe. Ensure appropriate personal protective equipment (PPE), and have neutralization agents (like sodium bicarbonate) readily available.
Q3: Is column chromatography truly not an option for purification at scale? What are the best alternatives?
A3: While possible, preparative chromatography for multi-kilogram quantities is extremely expensive and solvent-intensive, making it unsuitable for most industrial processes.[5][7] For 3-methyl-2,3-dihydrobenzofuran, which is a liquid, the preferred method of purification is vacuum distillation .[8] This technique separates compounds based on differences in boiling points and is highly scalable. Key considerations for distillation are:
-
Pressure: A good vacuum pump is needed to lower the boiling point and prevent thermal decomposition of the product.
-
Fractionation: Use of a fractionating column (e.g., Vigreux or packed) can improve the separation of closely boiling impurities.
-
Neutralization: Ensure any residual acid catalyst from the workup is completely neutralized, as acid can cause decomposition in the distillation pot.
Troubleshooting Guide
Problem: The reaction is sluggish or does not go to completion, even at elevated temperatures.
-
Possible Cause 1: Inactive Catalyst. The acid catalyst may have been compromised by absorbing atmospheric moisture or by reaction with basic impurities in the starting material or solvent.
-
Solution 1: Use a fresh, unopened bottle of the acid catalyst. Ensure the 2-allylphenol starting material is of high purity and the solvent is appropriately dried.
-
Possible Cause 2: Insufficient Catalyst. The catalytic amount that worked on a small scale may not be sufficient on a larger scale due to a higher ratio of impurities or wall effects in the reactor.
-
Solution 2: While maintaining careful temperature control, consider a marginal increase in the catalyst loading (e.g., from 1 mol% to 1.5 mol%). Perform this optimization on a small scale first.
Problem: During workup, I am getting a persistent emulsion at the aqueous-organic interface.
-
Possible Cause: The formation of fine particulate matter or amphiphilic byproducts is causing the emulsion. This is more common in larger vessels where agitation is very different from a lab-scale separatory funnel.
-
Solution 1: Add a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, which often helps to break emulsions.
-
Solution 2: Allow the mixture to stand without agitation for an extended period (if process time allows).
-
Solution 3: Add a different, non-polar solvent like heptane, which can alter the phase dynamics and help break the emulsion.
-
Solution 4: For difficult emulsions, filtration through a pad of Celite® can sometimes remove the stabilizing particulates.
Problem: The product is dark and shows signs of decomposition after distillation.
-
Possible Cause 1: Distillation temperature is too high. This leads to thermal degradation.
-
Solution 1: Improve the vacuum. A lower pressure will decrease the boiling point of your product, allowing for distillation at a safer, lower temperature.
-
Possible Cause 2: Residual acid. Trace amounts of the acid catalyst remaining in the crude product will cause significant decomposition and charring at distillation temperatures.
-
Solution 2: Ensure the neutralization step during workup is thorough. Test the pH of the aqueous layer after the final wash. Consider adding a non-volatile, organic-soluble base like triethylamine (a very small amount) to the distillation pot as a precaution.
Mechanistic Considerations & Visualization
Understanding the reaction mechanism is key to predicting and controlling side reactions. The process follows a classic electrophilic addition pathway.
Caption: Reaction mechanism for acid-catalyzed cyclization of 2-allylphenol.
The key intermediate is the secondary carbocation. This intermediate is subject to rearrangement or reaction with other nucleophiles, which can lead to impurities. Controlling the reaction conditions to favor the desired intramolecular cyclization is paramount.
Key Experimental Protocols
A) Bench-Scale Protocol (10 g)
-
Setup: To a 250 mL three-neck, round-bottom flask equipped with a magnetic stirrer, reflux condenser (with a nitrogen inlet), and a thermometer, add 2-allylphenol (10.0 g, 74.5 mmol) and toluene (100 mL).
-
Heating: Begin stirring and heat the mixture to 90°C using a heating mantle.
-
Catalyst Addition: Once at temperature, add concentrated sulfuric acid (0.14 g, 1.4 mmol, ~1.8 mol%) dropwise via syringe. A slight exotherm may be observed.
-
Reaction: Maintain the temperature at 90-95°C and monitor the reaction progress by TLC or GC every 30 minutes. The reaction is typically complete in 2-4 hours.
-
Workup: Cool the reaction to room temperature. Slowly pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution. Mix carefully, venting frequently.
-
Extraction: Separate the layers. Wash the organic layer with 50 mL of water, then 50 mL of brine.
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by silica gel column chromatography (e.g., 98:2 Hexanes:Ethyl Acetate) to afford pure 3-methyl-2,3-dihydrobenzofuran.
B) Scale-Up Considerations Protocol (1 kg)
-
Setup: Assemble a 20 L jacketed glass reactor equipped with an overhead stirrer (pitched-blade turbine impeller), reflux condenser, nitrogen inlet, and a thermocouple to measure internal temperature.
-
Charging: Charge the reactor with 2-allylphenol (1.00 kg, 7.45 mol) and toluene (10 L).
-
Inerting & Heating: Start agitation (e.g., 150 RPM). Purge the vessel with nitrogen. Using a thermofluid circulator, heat the batch to an internal temperature of 90°C.
-
Catalyst Addition: Prepare a solution of concentrated sulfuric acid (14.0 g, 0.14 mol) in toluene (200 mL). Using a metering pump, add this solution subsurface over a period of 60-90 minutes. Crucially, monitor the internal temperature and the jacket temperature. If the internal temperature rises more than 5°C above the set point, stop the addition until it subsides.
-
Reaction: After the addition is complete, maintain the temperature at 90-95°C and monitor by IPC (GC is preferred for quantitative analysis at this scale).
-
Workup: Cool the batch to 20-25°C. In a separate, appropriately sized vessel, prepare a solution of sodium bicarbonate (e.g., 10 L of 10% w/v solution). Slowly transfer the reaction mixture into the agitated bicarbonate solution. Monitor for gas evolution.
-
Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer. Wash the organic layer with water (5 L) and then brine (5 L).
-
Drying & Concentration: Transfer the organic layer to a clean, dry reactor and concentrate under reduced pressure to remove the toluene.
-
Purification: Set up the reactor for vacuum distillation. Purify the crude product under high vacuum to yield 3-methyl-2,3-dihydrobenzofuran. Collect fractions as determined by small-scale analysis.
References
-
M. Iqbal, N. Fatima, M.A. Khan, S. J. Khan, I. Khan, S. K. S. Al-Rashida, "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review," RSC Advances, 2024. [Link]
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A.R. Katritzky, K. Kirichenko, Y. Ji, P.J. Steel, M. Karelson, "Syntheses of 3-hydroxymethyl-2,3-dihydrobenzofurans and 3-hydroxymethylbenzofurans," ARKIVOC, 2003. [Link]
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S. J. Khan, I. Khan, S. K. S. Al-Rashida, M. Iqbal, N. Fatima, M.A. Khan, "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review," National Center for Biotechnology Information, 2024. [Link]
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Organic Chemistry Portal, "Synthesis of 2,3-Dihydrobenzofurans," Organic Chemistry Portal. [Link]
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Y. Wang, Z. Zhang, H. Fan, X. Feng, "Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones," National Center for Biotechnology Information, 2024. [Link]
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A.R. Katritzky, K. Kirichenko, S.K. Singh, "Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3-dihydrobenzothiophen-2- and 3-ones by rearrangements of 3-hydroxy analogs," ARKAT USA, 2004. [Link]
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D. H. Brown Ripin, D. A. Evans, "A Scalable Route to an Unusual 3,3-Dimethyl-2,3-dihydrobenzofuran Ring System Present in an HCV Drug Candidate," ResearchGate, 2007. [Link]
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J. Mittendorfer, G. Aufner, K. Schrieder, "Safety aspects of the process control of Grignard reactions," ResearchGate, 2000. [Link]
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S. J. Khan, I. Khan, S. K. S. Al-Rashida, M. Iqbal, N. Fatima, M.A. Khan, "Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update," National Center for Biotechnology Information, 2024. [Link]
-
G. G. L. Nogueira, M. N. Lopes, M. C. M. de Souza, V. F. Ferreira, "Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans," ResearchGate, 2008. [Link]
-
Division of Research Safety, University of Illinois, "Scale-up Reactions," University of Illinois Urbana-Champaign, 2019. [Link]
-
J. Zhang, "Recent Advances Towards the Synthesis of Dihydrobenzofurans and Dihydroisobenzofurans," ResearchGate, 2023. [Link]
-
Mettler Toledo, "Grignard Reaction Scale-up – 4 Steps to Control Development," Mettler Toledo. [Link]
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Validation & Comparative
A Researcher's Guide to Differentiating Cis and Trans Isomers of Substituted Dihydrobenzofurans: A Spectroscopic Approach
The dihydrobenzofuran scaffold is a privileged motif in medicinal chemistry and natural product synthesis, with its stereochemistry often playing a pivotal role in biological activity. The ability to unambiguously assign the relative configuration of substituents at the C2 and C3 positions of the dihydrofuran ring is therefore a critical step in drug development and chemical research. This guide provides an in-depth comparison of spectroscopic techniques for the differentiation of cis and trans isomers of substituted dihydrobenzofurans, grounded in experimental data and established principles.
The Decisive Role of Stereochemistry
The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. For dihydrobenzofuran derivatives, the cis or trans orientation of substituents can dictate binding affinity to enzymes and receptors, alter metabolic stability, and ultimately determine therapeutic efficacy and toxicity. Consequently, robust and reliable analytical methods for stereochemical assignment are indispensable.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy stands as the most powerful and definitive tool for elucidating the stereochemistry of dihydrobenzofuran isomers. A combination of ¹H NMR, ¹³C NMR, and two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) provides a comprehensive picture of molecular geometry.
¹H NMR: Unraveling Stereochemistry Through Coupling Constants
The primary diagnostic feature in the ¹H NMR spectrum for differentiating cis and trans isomers is the vicinal coupling constant (³J) between the protons at C2 and C3 (H2 and H3). The magnitude of this coupling is dictated by the dihedral angle between the two protons, as described by the Karplus equation.
-
Cis Isomers: In cis isomers, the H2 and H3 protons are on the same face of the furan ring, resulting in a smaller dihedral angle and consequently a larger coupling constant, typically in the range of 6-14 Hz .[1]
-
Trans Isomers: Conversely, in trans isomers, the H2 and H3 protons are on opposite faces, leading to a larger dihedral angle and a smaller coupling constant, generally between 0-3 Hz .[1]
It is crucial to recognize that the precise values of these coupling constants can be influenced by the nature and position of substituents on the dihydrobenzofuran ring. However, the general trend of Jcis > Jtrans holds true and serves as a reliable initial indicator of stereochemistry.[2]
Table 1: Comparison of ¹H NMR Data for cis and trans 2,3-Disubstituted Dihydrobenzofurans
| Isomer | H2 Chemical Shift (δ, ppm) | H3 Chemical Shift (δ, ppm) | ³JH2-H3 (Hz) |
| cis | Varies with substitution | Varies with substitution | 6 - 14 |
| trans | Varies with substitution | Varies with substitution | 0 - 3 |
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): The Definitive Proof
For an unambiguous assignment, especially in cases where coupling constants are not definitive, two-dimensional NOESY or ROESY experiments are invaluable. These techniques detect through-space interactions between protons that are in close proximity (typically < 5 Å).
-
In a cis isomer , the H2 and H3 protons are spatially close, resulting in a strong cross-peak in the NOESY or ROESY spectrum.
-
In a trans isomer , these protons are distant, and therefore, no significant cross-peak is observed between them.
This direct observation of spatial proximity provides unequivocal evidence of the relative stereochemistry.
Caption: NOE correlations in cis and trans dihydrobenzofurans.
Infrared (IR) Spectroscopy: A Supporting Role
While not as definitive as NMR, Fourier-Transform Infrared (FT-IR) spectroscopy can offer supporting evidence for distinguishing cis and trans isomers. The differences in their spectra arise from variations in molecular symmetry and vibrational modes.
-
Symmetry Considerations: Trans isomers often possess a higher degree of symmetry than their cis counterparts. This can lead to fewer IR-active vibrational modes for the trans isomer, resulting in a simpler spectrum.[3]
-
Fingerprint Region: The most significant differences are typically observed in the fingerprint region (below 1500 cm⁻¹), where complex skeletal vibrations are sensitive to the overall molecular geometry. Specific bands related to C-O stretching and ring deformation modes may shift in position and intensity between the two isomers. For instance, in some substituted nitrostyrenes, a related system, the symmetric nitro stretching band is observed at a higher frequency in the cis isomer compared to the trans isomer.[4][5]
Table 2: General FT-IR Spectral Observations for cis and trans Isomers
| Isomer | Spectral Complexity | Key Differentiating Regions |
| cis | Generally more complex | Fingerprint region (C-O stretching, ring modes) |
| trans | Potentially simpler due to higher symmetry | Fingerprint region (C-O stretching, ring modes) |
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For dihydrobenzofurans, the absorption is primarily due to the benzofuran chromophore. The stereochemistry of the substituents at C2 and C3 can subtly influence the electronic environment and, consequently, the absorption spectrum.
-
λmax and Molar Absorptivity (ε): In some cases, trans isomers may exhibit a slight bathochromic shift (shift to longer wavelength, λmax) and a higher molar absorptivity (ε) compared to the corresponding cis isomers.[6] This can be attributed to the reduced steric hindrance in the trans configuration, allowing for better planarity and conjugation of the chromophore with any unsaturated substituents. However, these differences are often small and can be influenced by the solvent and the nature of the substituents.
Mass Spectrometry (MS): Insights from Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. While cis and trans isomers have the same molecular weight, their fragmentation patterns under techniques like Electron Ionization (EI) or Electrospray Ionization with tandem MS (ESI-MS/MS) can differ.
-
Stereospecific Fragmentation: The spatial arrangement of substituents in cis and trans isomers can influence the stability of the molecular ion and direct the fragmentation pathways. This can lead to differences in the relative abundances of fragment ions. For example, a substituent might be in a more favorable position for a rearrangement or elimination reaction in one isomer compared to the other. The specific fragmentation patterns are highly dependent on the nature of the substituents and require careful analysis of the mass spectra of both isomers.[7]
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the dihydrobenzofuran isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Optimize the spectral width and acquisition time to obtain good resolution.
-
NOESY/ROESY Acquisition: For a 2D NOESY experiment on a small molecule, a mixing time of 0.5-1.0 seconds is typically used.[8][9] It is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE effect.[9][10] This can be achieved by several freeze-pump-thaw cycles.[10] The number of scans should be sufficient to achieve a good signal-to-noise ratio.[11]
Caption: Workflow for NMR-based stereochemical assignment.
FT-IR Sample Preparation and Analysis
-
KBr Pellet Method (for solids): Grind 1-2 mg of the solid sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.[12] Press the mixture into a thin, transparent pellet using a hydraulic press.[12]
-
Thin Film Method (for soluble solids or liquids): Dissolve the sample in a volatile solvent and cast a thin film onto a KBr or NaCl plate.[13] For neat liquids, a drop can be placed between two plates.[13]
-
ATR Method (for solids and liquids): Place the sample directly onto the ATR crystal and apply pressure to ensure good contact.[12]
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
UV-Vis Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.2-1.0.
-
Data Acquisition: Record the absorption spectrum over the appropriate wavelength range (e.g., 200-400 nm for dihydrobenzofurans).
Mass Spectrometry Analysis
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., direct infusion for ESI, or after separation by gas chromatography for EI).
-
Data Acquisition: Acquire the mass spectrum. For tandem MS experiments, select the molecular ion as the precursor ion and acquire the product ion spectrum.
Conclusion
The definitive assignment of cis and trans stereochemistry in substituted dihydrobenzofurans relies heavily on a multi-faceted spectroscopic approach, with NMR spectroscopy, particularly ¹H-¹H coupling constants and NOESY/ROESY experiments, providing the most conclusive evidence. While FT-IR, UV-Vis, and mass spectrometry offer valuable supporting data, their interpretation requires careful consideration of the specific substitution patterns. By employing the principles and protocols outlined in this guide, researchers can confidently determine the stereochemistry of their dihydrobenzofuran derivatives, a crucial step in advancing their research and development endeavors.
References
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Organic Chemistry Frontiers. (n.d.). Synthesis of trans-disubstituted-2,3-dihydrobenzofurans by a formal [4 + 1] annulation between para-quinone methides and sulfonium salts. RSC Publishing. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of the Influence of Substituents on the UV Spectra of Benzofurans. Retrieved from [Link]
-
University of Missouri-St. Louis. (2018, August 8). NOESY and ROESY. Retrieved from [Link]
-
PubMed. (n.d.). Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) region for the trans and cis isomers 6a and 6b, respectively. Retrieved from [Link]
-
National Institutes of Health. (2024, December 13). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Retrieved from [Link]
-
Bruker. (n.d.). 7.3 2D Gradient NOESY Experiment. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Master Organic Chemistry. (n.d.). UV-Vis-Spectroscopy. Retrieved from [Link]
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PubMed. (n.d.). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Retrieved from [Link]
-
Quora. (2020, December 9). How to use infrared spectroscopy to distinguish between cis and trans isomers. Retrieved from [Link]
-
Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack). Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 2,3-Dihydrobenzofuran Chalcogenides Under Visible Light: A Sustainable Approach. Retrieved from [Link]
-
UMYMFOR. (n.d.). NOE Experiments on the Bruker. Retrieved from [Link]
-
Rocky Mountain Labs. (2026, January 24). How to Prepare Samples for FTIR Testing. WordPress.com. Retrieved from [Link]
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Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]
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YouTube. (2019, November 18). What is Effect of Stereochemistry on UV Absorption Spectra | Spectroscopy. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 2,3-Dihydrobenzofuran synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]
-
Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]
-
YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
Imperial College London. (n.d.). Stereoselective Synthesis of cis- and trans-2,3-Disubstituted Tetrahydrofurans via Oxonium-Prins Cyclization. Retrieved from [Link]
-
UCSB Chem and Biochem. (n.d.). 2D 1H-1H NOESY. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation of 2‐aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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BS Publications. (n.d.). Chapter 1 UV‐Visible Spectroscopy. Retrieved from [Link]
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PubMed. (n.d.). Fourier transform infrared/Raman differentiation and characterization of cis- and trans-2,5-dimethoxy-4,beta-dimethyl-beta-nitrostyrenes: precursors to the street drug STP. Retrieved from [Link]
-
Office of Justice Programs. (n.d.). Fourier Transform Infrared/Raman Differentiation and Characterization of Cis- and Trans-2, 5-Dimethoxy-4, B-Dimethyl-B-Nitrostyrenes: Precursors to the Street Drug STP. Retrieved from [Link]
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ResearchGate. (2025, October 16). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Retrieved from [Link]
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A Researcher's Guide to Computational Modeling of Transition States in Dihydrobenzofuran Cyclization
For Researchers, Scientists, and Drug Development Professionals
The dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents.[1] Understanding the mechanisms of dihydrobenzofuran cyclization is therefore of paramount importance for the rational design of synthetic routes and the development of novel therapeutics. Computational modeling, particularly the characterization of transition states, offers a powerful lens through which to investigate these complex reactions at a molecular level.
This guide provides an in-depth comparison of computational methodologies for modeling transition states in dihydrobenzofuran cyclization reactions. It is designed to equip researchers with the knowledge to select appropriate computational tools, interpret results with confidence, and ultimately accelerate their research and development efforts.
The Significance of the Transition State in Dihydrobenzofuran Cyclization
Dihydrobenzofuran synthesis often proceeds through pericyclic reactions, such as [3+2] cycloadditions, which are governed by the principles of orbital symmetry.[1][2] The transition state (TS) represents the highest energy point along the reaction coordinate, and its structure and energetics dictate the feasibility, rate, and stereochemical outcome of the cyclization.[3][4] A thorough understanding of the TS is crucial for:
-
Predicting Reaction Feasibility: The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of how likely a reaction is to occur under given conditions.
-
Elucidating Reaction Mechanisms: The geometry of the TS reveals the concerted or stepwise nature of bond formation and breaking, offering deep mechanistic insights.
-
Controlling Stereoselectivity: For chiral dihydrobenzofurans, the relative energies of diastereomeric transition states determine the enantiomeric excess of the product.[1]
Comparing Computational Approaches for Transition State Modeling
The accuracy of a computational model for a transition state is fundamentally dependent on the chosen theoretical method and basis set. Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry due to its favorable balance of accuracy and computational cost.[5]
Choosing the Right DFT Functional
A plethora of DFT functionals are available, each with its own strengths and weaknesses. For pericyclic reactions like dihydrobenzofuran cyclization, the choice of functional is critical.[6]
| Functional Category | Examples | Strengths for Cyclization Reactions | Considerations |
| Hybrid GGAs | B3LYP, PBE0 | Good balance of accuracy for geometries and energies. Widely benchmarked.[7][8] | May underestimate barrier heights for some pericyclic reactions.[6] |
| Range-Separated Hybrids | CAM-B3LYP, ωB97X-D | Improved description of long-range interactions, which can be important in larger systems. Often provide more accurate barrier heights.[8] | Can be more computationally expensive. |
| Meta-GGAs | M06-2X | Generally good performance for main-group thermochemistry and kinetics.[9] | Performance can be system-dependent. |
Expert Insight: While B3LYP has been a popular choice for many years, modern range-separated functionals like CAM-B3LYP and ωB97X-D often provide a more reliable description of transition states in cycloaddition reactions, particularly when charge transfer character is significant.[8] Benchmarking against high-level ab initio methods or experimental data for a model system is always recommended to validate the chosen functional.[6]
The Role of the Basis Set
The basis set describes the atomic orbitals used to construct the molecular orbitals. The choice of basis set impacts both the accuracy and the computational cost of the calculation.
| Basis Set Family | Examples | Key Features | Recommendations |
| Pople-style | 6-31G(d), 6-311+G(d,p) | Computationally efficient and widely used. The "+" indicates the addition of diffuse functions, important for anions and weak interactions. The "(d,p)" denotes polarization functions, which are crucial for describing bonding in cyclic systems.[7] | A good starting point for initial geometry optimizations. For final energy calculations, a larger basis set is recommended. |
| Dunning's Correlation Consistent | cc-pVDZ, aug-cc-pVTZ | Systematically improvable. The "aug" prefix signifies the addition of diffuse functions. Larger sets (VTZ, VQZ) provide higher accuracy at a greater computational cost. | Excellent for high-accuracy benchmark calculations. The choice between double-zeta (DZ), triple-zeta (TZ), etc., depends on the desired accuracy and available computational resources.[10] |
| def2-family | def2-SVP, def2-TZVP | Well-balanced and efficient basis sets that often provide results comparable to larger Pople or Dunning sets.[11] | A robust choice for both geometry optimizations and frequency calculations. |
Causality in Selection: The inclusion of polarization functions (e.g., d-functions on heavy atoms and p-functions on hydrogens) is non-negotiable for accurately modeling the strained geometries of transition states. Diffuse functions are important if the transition state has significant charge separation or involves anionic species.
Accounting for the Solvent: Implicit vs. Explicit Models
Most dihydrobenzofuran cyclizations are performed in solution, and solvent effects can significantly influence reaction energetics.[12] Computational models can account for the solvent in two primary ways:
-
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), treat the solvent as a continuous dielectric medium.[13][14][15] This approach is computationally efficient and captures the bulk electrostatic effects of the solvent.[12]
-
Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. While this can provide a more detailed picture of specific solute-solvent interactions (e.g., hydrogen bonding), it is significantly more computationally demanding and requires extensive conformational sampling.
Trustworthiness of the Protocol: For most applications involving dihydrobenzofuran cyclization, an implicit solvation model provides a good balance of accuracy and computational feasibility. The IEF-PCM and SMD models are widely used and have been shown to perform well for a variety of organic reactions.[9]
A Practical Workflow for Modeling the Transition State
The following section outlines a step-by-step protocol for locating and verifying the transition state of a generic dihydrobenzofuran cyclization reaction.
Caption: A typical workflow for computational transition state modeling.
Experimental Protocol: Step-by-Step Guide
-
Structure Preparation:
-
Using a molecular editor (e.g., Avogadro, GaussView), build the 3D structures of the reactant(s) and the expected dihydrobenzofuran product.
-
Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field) to obtain reasonable starting structures.
-
-
Reactant and Product Optimization:
-
Perform a full geometry optimization and frequency calculation for the reactants and products at your chosen level of theory (e.g., B3LYP/6-31G(d) with an implicit solvent model).
-
Confirm that the optimized structures correspond to energy minima by ensuring there are no imaginary frequencies.
-
-
Initial Transition State Guess:
-
Use a method to generate an initial guess for the transition state geometry. Common approaches include:
-
Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3 in Gaussian): These methods interpolate between the reactant and product structures.
-
Relaxed Surface Scan: Systematically change the distance of the forming bonds to map out the potential energy surface and identify a maximum.[11]
-
-
-
Transition State Optimization:
-
Optimize the initial guess structure using a transition state optimization algorithm (e.g., Berny algorithm). This will locate the saddle point on the potential energy surface.
-
-
Frequency Calculation and Verification:
-
Perform a frequency calculation on the optimized transition state structure at the same level of theory.
-
A true transition state must have exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode along the reaction coordinate, i.e., the motion of the atoms that transforms the reactants into products.
-
-
Intrinsic Reaction Coordinate (IRC) Calculation:
-
Perform an IRC calculation starting from the verified transition state.
-
This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions.
-
A successful IRC calculation should connect the transition state to the previously optimized reactant and product minima, thus confirming that the located TS is indeed the correct one for the reaction of interest.
-
Visualizing the Reaction Pathway
A potential energy surface diagram provides a clear visual representation of the reaction energetics.
Sources
- 1. Recent Advances on the Construction of Chiral Dihydrobenzofurans by Asymmetric [3+2] Cyclization Reactions of Phenols (Quinones) and Alkenes [sioc-journal.cn]
- 2. Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01830C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Non-ionic Chemical Reactions [www2.chemistry.msu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D2CP02234F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Solvent model - Wikipedia [en.wikipedia.org]
- 13. is.muni.cz [is.muni.cz]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 12.2 Chemical Solvent Models⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
